Thalidomide-O-peg4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H32ClN3O9 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O9.ClH/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;/h1-3,17H,4-15,24H2,(H,25,27,28);1H |
InChI Key |
IPABOZOPUWNLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-peg4-amine Hydrochloride: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of molecular components is paramount. Thalidomide-O-peg4-amine hydrochloride serves as a critical building block in the burgeoning field of targeted protein degradation. This guide provides an in-depth look at its core functionality, focusing on its role as a Cereblon E3 ligase ligand within the context of Proteolysis Targeting Chimeras (PROTACs).
This compound is a synthetic chemical entity composed of the thalidomide (B1683933) molecule covalently linked to a four-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in an amine group. It is not intended for direct therapeutic use but is instead a foundational component for the synthesis of PROTACs. The hydrochloride salt form enhances its stability and solubility for research applications. The "mechanism of action" of this compound is intrinsically linked to the function of its thalidomide moiety, which hijacks the cell's natural protein disposal system.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. They consist of three key parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, the cell's protein degradation machinery.
This compound provides the E3 ligase-binding component and a linker with a reactive handle (the amine group) for conjugation to a target protein ligand.
Core Mechanism: Thalidomide's Interaction with the CRL4-CRBN E3 Ligase Complex
The therapeutically relevant activity of the thalidomide portion of the molecule lies in its ability to bind to Cereblon (CRBN). CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex, which also includes Cullin-4, DDB1 (DNA Damage-Binding Protein 1), and ROC1 (Regulator of Cullins-1), is responsible for marking specific proteins for degradation.
The binding of thalidomide to CRBN allosterically modifies the substrate-binding pocket of the E3 ligase complex. This alteration of the binding surface changes the complex's substrate specificity. In the absence of thalidomide, the CRL4-CRBN complex has its own set of native substrates. However, when thalidomide is bound, the complex is induced to recognize and bind to proteins that it would not normally target, so-called "neo-substrates."
This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates. Key neo-substrates of the thalidomide-bound CRL4-CRBN complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. Another notable neo-substrate is SALL4, a transcription factor whose degradation is linked to the teratogenic effects of thalidomide.
Conversely, the binding of thalidomide to CRBN can also inhibit the ubiquitination of some of CRBN's native substrates by competitively blocking their binding.
Downstream Signaling Effects of Thalidomide-Mediated Protein Degradation
The degradation of key transcription factors and the modulation of other cellular proteins by thalidomide lead to a cascade of downstream effects on various signaling pathways. These effects are central to its anti-cancer and immunomodulatory properties.
Immunomodulatory Effects
The degradation of IKZF1 and IKZF3 in lymphocytes leads to a reduction in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Additionally, it enhances the activity of T-cells and Natural Killer (NK) cells, contributing to an anti-tumor immune response.
Anti-Angiogenic Effects
Thalidomide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. This is achieved through multiple mechanisms, including the suppression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). One proposed mechanism for the reduction in VEGF is through the inhibition of the STAT3/SP4 signaling pathway.
Anti-Proliferative Effects in Multiple Myeloma
The degradation of IKZF1 and IKZF3 is a primary driver of the anti-proliferative and pro-apoptotic effects of thalidomide in multiple myeloma cells. These transcription factors are essential for the expression of genes that promote myeloma cell survival and proliferation, such as c-Myc and IRF4.
Quantitative Data
As this compound is a chemical intermediate, quantitative biological data such as IC50 or binding affinity values are typically determined for the final PROTAC molecule. The following table summarizes known dissociation constants (Kd) for the interaction between thalidomide and its derivatives with the CRBN E3 ligase complex.
| Compound | Target | Kd (μM) | Cell Line/System |
| Thalidomide | CRBN-DDB1 | ~1.0 | In vitro |
| Lenalidomide | CRBN-DDB1 | ~0.1 | In vitro |
| Pomalidomide | CRBN-DDB1 | ~0.02 | In vitro |
Note: This data is for the thalidomide moiety and its derivatives, not the full this compound conjugate.
Experimental Protocols
Characterizing the mechanism of a PROTAC derived from this compound involves a series of in vitro and in-cell assays.
Cereblon Binding Assay (e.g., Fluorescence Polarization)
-
Objective: To confirm the binding of the PROTAC to the CRBN E3 ligase complex.
-
Methodology:
-
A fluorescently labeled tracer that binds to CRBN is used.
-
In the absence of a competitor, the tracer binds to CRBN, resulting in a high fluorescence polarization signal.
-
The PROTAC is titrated into the reaction. If it binds to CRBN, it will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.
-
The data is used to calculate the binding affinity (Ki or IC50) of the PROTAC for CRBN.
-
Target Protein Degradation Assay (e.g., Western Blot or In-Cell ELISA)
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Methodology:
-
Cells expressing the target protein are treated with varying concentrations of the PROTAC for a defined period.
-
Cell lysates are prepared, and the levels of the target protein are assessed by Western Blot or In-Cell ELISA using a specific antibody.
-
The data is used to determine the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
-
Ubiquitination Assay
-
Objective: To demonstrate that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
The target protein is immunoprecipitated from the cell lysates.
-
The immunoprecipitated protein is then analyzed by Western Blot using an anti-ubiquitin antibody.
-
An increase in the ubiquitination of the target protein in the presence of the PROTAC and the proteasome inhibitor confirms the mechanism.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and signaling pathways involved in the action of a thalidomide-based PROTAC.
Figure 1: General mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Figure 2: Key signaling pathways modulated by the thalidomide-CRL4-CRBN interaction.
Figure 3: A representative experimental workflow for characterizing a PROTAC derived from Thalidomide-O-peg4-amine HCl.
The Strategic Role of Thalidomide-O-peg4-amine Hydrochloride in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a comprehensive technical overview of Thalidomide-O-peg4-amine hydrochloride, a crucial building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is a pre-functionalized chemical entity that incorporates two of the three essential components of a PROTAC: the E3 ligase ligand (a thalidomide (B1683933) derivative) and a flexible polyethylene (B3416737) glycol (PEG) linker. The terminal amine group provides a convenient attachment point for a ligand that targets a specific protein for degradation. The hydrochloride salt form is often used to improve the stability and handling of the compound.[1]
Core Components and Their Function
The E3 Ligase Ligand: Thalidomide
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] By binding to CRBN, the thalidomide moiety of the PROTAC recruits the entire E3 ligase machinery. This induced proximity between the target protein and the E3 ligase is the critical first step in the PROTAC-mediated degradation pathway. The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate the target protein.
The Linker: Polyethylene Glycol (PEG4)
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). The "peg4" component of this compound refers to a tetra-polyethylene glycol chain. PEG linkers are widely used in PROTAC design due to several advantageous properties:
-
Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule.
-
Flexibility: The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding to other proteins and cellular components.
The optimal linker length is crucial and often determined empirically for each target protein. While a short linker may not allow for the proper orientation of the POI and E3 ligase, an excessively long linker can lead to reduced efficacy.
The Reactive Handle: Amine Hydrochloride
The terminal primary amine on the PEG linker, present as a hydrochloride salt, serves as a versatile chemical handle for the conjugation of the POI-binding ligand. This conjugation is typically achieved through standard amide bond formation with a carboxylic acid on the POI ligand, often facilitated by peptide coupling reagents.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The signaling pathway for a PROTAC synthesized from this compound follows a well-defined mechanism of action:
Caption: PROTAC mechanism of action.
Quantitative Data Presentation
Table 1: Illustrative Degradation Efficiency of BET-Targeting PROTACs with Varying Linker Lengths
| PROTAC ID | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG2 | Thalidomide | PEG2 | >1000 | <50 | HeLa |
| PROTAC-PEG3 | Thalidomide | PEG3 | 500 | ~60 | HeLa |
| PROTAC-PEG4 (Hypothetical) | Thalidomide | PEG4 | 100-300 | >70 | HeLa |
| PROTAC-PEG5 | Thalidomide | PEG5 | 450 | ~65 | HeLa |
Note: The data for PROTAC-PEG4 is a hypothetical projection based on trends observed in linker optimization studies. Actual values would require experimental determination.
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon
| Compound | Binding Affinity (Kd) | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Surface Plasmon Resonance (SPR) |
| Pomalidomide | ~157 nM | SPR |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a standard procedure for conjugating a POI ligand with a carboxylic acid functional group to this compound.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Caption: PROTAC synthesis workflow.
Determination of DC50 and Dmax by Western Blot
This protocol provides a method for quantifying the degradation of a target protein in cells treated with a PROTAC.[3][4]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Western blot workflow for PROTAC evaluation.
Conclusion
This compound is a valuable and versatile building block for the development of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, combining the E3 ligase ligand and a flexible PEG linker with a reactive handle, streamlines the synthesis of novel protein degraders. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate the efficacy of PROTACs incorporating this key component, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
In-Depth Technical Guide: Synthesis and Characterization of Thalidomide-O-peg4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. The hydrochloride salt form enhances the compound's stability and solubility.
Introduction
Thalidomide and its analogs are potent binders to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] In the context of PROTACs, the thalidomide moiety serves as the E3 ligase recruiting element. The PEG4 linker provides a flexible and hydrophilic spacer to connect to a ligand for a target protein of interest, and the terminal amine allows for versatile conjugation chemistry.[4][5] PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of target proteins, offering a powerful strategy for therapeutic intervention.[6]
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the synthesis of 4-hydroxythalidomide. This intermediate is then coupled with a Boc-protected PEG4 linker, followed by the deprotection of the amine and conversion to its hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for synthesizing thalidomide analogs.
Materials and Reagents:
-
3-Hydroxyphthalic anhydride
-
3-Aminoglutarimide hydrochloride
-
Pyridine
-
Toluene
Procedure:
-
A mixture of 3-hydroxyphthalic anhydride (1 equivalent) and 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield 4-hydroxythalidomide.
Part 2: Synthesis of Boc-Thalidomide-O-peg4-amine
This step involves the Williamson ether synthesis to couple 4-hydroxythalidomide with a protected PEG linker.
Materials and Reagents:
-
4-Hydroxythalidomide
-
Boc-NH-PEG4-OTs (tert-butyl (2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)ethyl)carbamate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of Boc-NH-PEG4-OTs (1.2 equivalents) in anhydrous DMF is added to the reaction mixture.
-
The reaction is stirred at 60 °C for 12-16 hours and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to give Boc-Thalidomide-O-peg4-amine.
Part 3: Synthesis of this compound
This final step involves the deprotection of the Boc group and formation of the hydrochloride salt.
Materials and Reagents:
-
Boc-Thalidomide-O-peg4-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane (B91453)
-
Diethyl ether
Procedure:
-
The Boc-protected intermediate (1 equivalent) is dissolved in a 1:1 mixture of DCM and TFA.
-
The solution is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).[7][8][9]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of DCM, and a solution of 4M HCl in 1,4-dioxane (1.5-2 equivalents) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Characterization Data
The following table summarizes the key characterization data for this compound.
| Property | Value | Reference |
| Chemical Name | N-(14-Amino-3,6,9,12-tetraoxatetradec-1-yl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | [10] |
| Molecular Formula | C₂₅H₃₄N₄O₁₀·HCl | [11] |
| Molecular Weight | 587.02 g/mol | [11] |
| Purity (by HPLC) | ≥95% | [10] |
| CAS Number | 2245697-85-0 | [11] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C | [11] |
Note: Specific NMR and Mass Spectrometry data should be obtained for each synthesized batch to confirm the structure and purity. While not publicly available in detail, supplier websites for similar compounds often provide access to this data upon request.[12]
Mechanism of Action in PROTACs
This compound serves as a foundational building block for constructing PROTACs. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the other end of the molecule is conjugated to a ligand that binds to a specific target protein. This brings the target protein into close proximity with the E3 ligase complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
Conclusion
This technical guide has outlined a detailed methodology for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the field of targeted protein degradation. The versatility of this building block in the construction of PROTACs underscores its importance in the development of novel therapeutics. As with all synthetic procedures, appropriate safety precautions should be taken, and all intermediates and the final product should be thoroughly characterized to ensure identity and purity.
References
- 1. 4-Hydroxy thalidomide|lookchem [lookchem.com]
- 2. 4-Hydroxy ThalidoMide | 5054-59-1 [chemicalbook.com]
- 3. 4-Hydroxy-thalidomide, 5054-59-1 | BroadPharm [broadpharm.com]
- 4. 756525-91-4 | Boc-NH-PEG4-CH2CH2COOH | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Thalidomide-O-PEG4-Amine, 2401832-00-4 | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Chemical Properties and Stability of Thalidomide-O-peg4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Thalidomide-O-peg4-amine hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a critical component in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome. The hydrochloride salt form of Thalidomide-O-peg4-amine is generally preferred due to its enhanced stability compared to the free base.[1]
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its use in chemical synthesis and biochemical assays.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂ClN₃O₉ | [2] |
| Molecular Weight | 529.97 g/mol | [2] |
| Appearance | Colorless to yellow oil or solid | [2] |
| Purity | Typically ≥95% (as determined by HPLC) | [3][4] |
| CAS Number | 2820929-03-9 | [2] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Storage Conditions:
-
Long-term storage: It is recommended to store the compound at -20°C.[2][3][4]
-
In solvent: When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to protect the solution from light and store it under an inert atmosphere, such as nitrogen.[2]
-
Shipping: The compound is generally stable enough to be shipped at ambient temperature.[5]
Stability Considerations: While the hydrochloride salt is the more stable form, the molecule contains a linker that can be susceptible to metabolic cleavage.[1] The stability of PROTACs, and by extension their components like this linker, is a critical factor in their efficacy and pharmacokinetic properties. The linker's structure and attachment points can significantly influence the metabolic stability of the final PROTAC molecule.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reliable use of this compound in research and development.
Synthesis of a Thalidomide-Based PROTAC
This protocol outlines a general procedure for conjugating this compound to a protein of interest (POI) ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF with DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Add the Thalidomide-O-peg4-amine solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC using MS and NMR to confirm its identity and purity.
Stability Assessment using HPLC-MS
This protocol describes a general method for evaluating the stability of this compound or a derived PROTAC under various conditions.
Materials:
-
This compound or synthesized PROTAC
-
Relevant solvents (e.g., DMSO, PBS at different pH values)
-
Incubator or water bath
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration in the desired test buffers (e.g., PBS at pH 5, 7.4, and 9).
-
Incubate the samples at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any solids.
-
Analyze the supernatant by a validated HPLC-MS method to quantify the remaining amount of the parent compound.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting element in a PROTAC. The general mechanism of action for a PROTAC synthesized using this linker is depicted below.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
The PROTAC, containing the thalidomide (B1683933) moiety, simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase complex, forming a ternary complex. This proximity induces the ubiquitination of the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can participate in further rounds of degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.
Caption: PROTAC development and evaluation workflow.
This workflow begins with the design and synthesis of the PROTAC molecule, followed by its purification and characterization. A series of in vitro assays are then performed to assess its stability, binding affinity, degradation efficacy, and cellular toxicity. Promising candidates can then be advanced to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy in animal models. The results from these studies inform the lead optimization process.
References
- 1. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Role of the PEG4 Linker in Thalidomide-O-peg4-amine hydrochloride: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the field of Targeted Protein Degradation (TPD). The focus of this document is the integral role of the tetra-polyethylene glycol (PEG4) linker in the design and function of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a paradigm shift in therapeutics, moving beyond protein inhibition to achieve the selective elimination of disease-causing proteins.
This compound is a bifunctional molecule composed of three key parts: the thalidomide (B1683933) moiety, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase; a terminal primary amine group, which acts as a reactive handle for conjugation to a target protein ligand; and the central PEG4 linker that covalently connects these two ends.[1][2] The properties of this linker are not merely incidental; they are a critical determinant of the final PROTAC's efficacy and drug-like characteristics.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] A PROTAC based on the Thalidomide-O-peg4-amine core initiates a catalytic cycle that results in the degradation of a specific Protein of Interest (POI).
The process involves the formation of a ternary complex, a crucial event where the PROTAC simultaneously binds to the POI and the CRBN E3 ligase.[4] This induced proximity allows the E3 ligase to transfer ubiquitin proteins to lysine (B10760008) residues on the surface of the POI. This poly-ubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[5] The PROTAC is then released to repeat the cycle.
The Critical Role of the PEG4 Linker
The linker is far more than a simple spacer; its length, flexibility, and physicochemical properties profoundly influence PROTAC performance.[6] PEG linkers are among the most utilized linkers in PROTAC design, with statistics showing their incorporation in over half of reported PROTACs.[]
Key Properties of the PEG4 Linker:
-
Solubility and Permeability: The repeating ethylene (B1197577) glycol units of the PEG4 linker impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6][] While high polarity can sometimes hinder passive cell membrane diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations, shielding polar surface area and potentially improving cell permeability.[8]
-
Flexibility and Ternary Complex Formation: The PEG4 linker's flexibility is crucial. It acts as a "conformational shock absorber," allowing the two ends of the PROTAC to orient themselves optimally to find productive binding pockets on both the target protein and the E3 ligase.[9] This reduces steric hindrance and the entropic penalty of binding, thereby promoting the formation of a stable and effective ternary complex.[8]
-
Tunable Length: The addition of each ethylene glycol unit contributes approximately 3.5 Å to the linker's contour length.[9] The four units in a PEG4 linker provide a defined distance that can be ideal for bridging many target proteins and E3 ligases. The ability to systematically vary PEG length (e.g., PEG2, PEG4, PEG6) is a cornerstone of PROTAC optimization, as even a single atom change in the linker can determine the success or failure of degradation.[10]
Quantitative Data Analysis
The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] While specific quantitative data for PROTACs built with the exact this compound linker are not available across a range of targets in published literature, the table below presents representative data for a well-characterized, thalidomide-based PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) to illustrate typical performance metrics.
| Compound | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax |
| PROTAC IDO1 Degrader-1 | IDO1 | Thalidomide | PEG-based | Hela | 31.2 nM | >95% |
| NU223612 | IDO1 | Thalidomide | Not Specified | Hela | 120 nM | ~90% |
| Table 1: Representative degradation performance of thalidomide-based PROTACs targeting IDO1. Data is presented for illustrative purposes. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a carboxylic acid-containing POI ligand to this compound.
Materials:
-
This compound
-
POI-ligand-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolution: Dissolve the POI-ligand-COOH (1.0 eq), the peptide coupling reagent (1.1 eq), and the organic base (3.0 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for Quantifying PROTAC-Induced Degradation
This protocol provides a method to measure the reduction in target protein levels following treatment with a synthesized PROTAC.[5]
Materials:
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
Reagents: Synthesized PROTAC, DMSO (vehicle control), cell culture medium, ice-cold PBS, RIPA lysis buffer with protease inhibitors.
-
Antibodies: Primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), and a corresponding HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE and Western blot equipment, chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Conclusion
This compound is a foundational tool for the construction of CRBN-recruiting PROTACs. The PEG4 linker is a critical design element, providing the necessary flexibility and physicochemical properties to facilitate the formation of a productive ternary complex, which is the linchpin of PROTAC-mediated protein degradation. A thorough understanding of the linker's role is essential for researchers aiming to rationally design and optimize the next generation of potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-O-peg4-amine Hydrochloride for Researchers in Drug Discovery
This technical guide provides an in-depth overview of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, suppliers, purchasing options, and its application in targeted protein degradation.
Introduction to this compound in PROTAC Technology
This compound is a functionalized derivative of thalidomide, an immunomodulatory drug that has been repurposed as a powerful tool in chemical biology. It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, this molecule provides the crucial link to the cell's ubiquitin-proteasome system, enabling the targeted degradation of specific proteins of interest.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand for an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) linker in this compound offers improved solubility and pharmacokinetic properties to the resulting PROTAC.
Chemical Identity and Supplier Information
It is crucial to distinguish between various related thalidomide-PEG-amine derivatives available from suppliers. The specific linkage and salt form can impact experimental outcomes. Below is a summary of this compound and closely related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier(s) |
| This compound | 2820929-03-9 | Not specified | Not specified | >95% | Meilunbio[1] |
| Thalidomide-O-PEG4-Amine | 2401832-00-4 | C23H31N3O9 | 493.5 | 98% | BroadPharm[] |
| Thalidomide 4'-oxyacetamide-PEG4-amine hydrochloride | 2245697-85-0 | C25H34N4O10.HCl | 587.02 | ≥95% (HPLC) | Tocris Bioscience, R&D Systems[3] |
| Thalidomide-PEG4-NH2, HCl salt | 2387510-82-7 | Not specified | Not specified | Not specified | BroadPharm |
| Thalidomide-5-(PEG4-amine) | N/A | C24H32N4O9 | 520.54 | >98% | MedKoo Biosciences[4] |
Note: The nomenclature for these compounds can vary between suppliers. Researchers should carefully examine the chemical structure and CAS number to ensure they are ordering the correct molecule for their specific application. "Thalidomide-O-peg4-amine" is often used as a general term, with more specific names like "Thalidomide 4'-oxyacetamide-PEG4-amine" indicating the precise chemical linkage.
Purchasing Options
The following table provides a snapshot of purchasing options for related thalidomide-PEG4-amine derivatives. Prices are subject to change and are provided here for comparative purposes.
| Supplier | Compound Name | Quantity | Price (USD) |
| BroadPharm | Thalidomide-O-PEG4-Amine | 100 mg | $540.00 |
| 250 mg | $980.00 | ||
| 500 mg | $1760.00 | ||
| MedKoo Biosciences | Thalidomide-5-(PEG4-amine) | 100 mg | $700.00 |
| 250 mg | $1,250.00 | ||
| 500 mg | $2,000.00 |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. The terminal amine group allows for conjugation to a ligand for a protein of interest, typically through the formation of an amide bond with a carboxylic acid or an activated ester (e.g., NHS ester) on the target ligand.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol is a generalized procedure and may require optimization based on the specific properties of the target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid or NHS ester functionality
-
Coupling agents (for carboxylic acids): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Purification system: High-Performance Liquid Chromatography (HPLC) or flash column chromatography
Procedure:
-
Preparation of Amine: If starting with the hydrochloride salt, dissolve this compound in anhydrous DMF or DCM and add 1.1 to 1.5 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize the salt and free the primary amine. Stir for 10-15 minutes at room temperature.
-
Activation of Carboxylic Acid (if applicable): In a separate flask, dissolve the target protein ligand containing a carboxylic acid in anhydrous DMF or DCM. Add 1.1 equivalents of a coupling agent (EDC or HATU) and 1.1 equivalents of a base such as DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling Reaction:
-
For activated carboxylic acid: Slowly add the activated target protein ligand solution to the solution of free-based Thalidomide-O-peg4-amine.
-
For NHS ester: Directly add the target protein ligand with the NHS ester functionality to the solution of free-based Thalidomide-O-peg4-amine.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reversed-phase HPLC or flash column chromatography to obtain the final PROTAC molecule with high purity.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow involving this compound.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation to Thalidomide-O-peg4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][] These bifunctional molecules consist of a ligand that binds to a protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][] Thalidomide (B1683933) and its derivatives are well-known ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[4][5][6] By conjugating a protein of interest to a thalidomide-based ligand, the resulting PROTAC can induce the ubiquitination and subsequent degradation of the target protein.[4][6]
This document provides a detailed protocol for the conjugation of a protein of interest to Thalidomide-O-peg4-amine hydrochloride. This specific compound incorporates the thalidomide moiety for CRBN recruitment and a PEG4 linker with a terminal primary amine, which can be conjugated to carboxyl groups on the target protein.[1] The primary method described here utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to activate the protein's carboxyl groups for reaction with the amine linker.[7][8][9]
Signaling Pathway: Thalidomide-Mediated Protein Degradation
Thalidomide and its analogs function by binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" such as the transcription factors IKZF1 and IKZF3.[4] In the context of a PROTAC, the thalidomide moiety serves to bring the CRL4-CRBN complex into proximity with the target protein, leading to its degradation.
Caption: Thalidomide-based PROTAC mechanism of action.
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI): Purified protein with accessible carboxyl groups (aspartic acid, glutamic acid).
-
This compound: E3 ligase ligand-linker conjugate.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[7]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
2-Mercaptoethanol (B42355) (Optional): To quench EDC.[7]
-
Desalting Columns: (e.g., SpinOUT™ GT-600) for buffer exchange and purification.[7]
-
Anhydrous DMSO or DMF: To prepare stock solution of this compound.
-
Standard laboratory equipment: microcentrifuge tubes, pipettes, vortexer, rotator.
Protocol 1: Two-Step EDC/NHS Protein Conjugation
This two-step protocol is preferred as it minimizes protein self-polymerization by first activating the protein's carboxyl groups and then adding the amine-containing linker.
Step 1: Activation of Protein of Interest
-
Prepare Protein: Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer.
-
Activate Protein: Add the EDC and NHS/Sulfo-NHS solutions to the protein solution. The molar ratio of EDC/NHS to protein should be optimized, but a starting point of 40:1 (EDC:protein) and 100:1 (NHS:protein) can be used.
-
Incubate: React for 15-30 minutes at room temperature with gentle mixing.[7][9]
-
(Optional) Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes to quench any remaining EDC.[7]
-
Buffer Exchange: Remove excess EDC, NHS, and byproducts by buffer exchanging the activated protein into Coupling Buffer using a desalting column.
Step 2: Conjugation with this compound
-
Prepare Thalidomide Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add the this compound solution to the activated protein solution. A molar excess of the thalidomide linker (e.g., 10-50 fold molar excess over the protein) is recommended to drive the reaction.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quench Reaction: Add Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein-thalidomide conjugate from excess linker and reaction byproducts using a desalting column or dialysis.
Experimental Workflow
Caption: Two-step EDC/NHS conjugation workflow.
Data Presentation
The following table summarizes key quantitative parameters for the conjugation protocol. Optimization may be required for specific proteins.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[11][12] |
| EDC Molar Excess | 10-50x over protein | Can be optimized for desired degree of labeling.[13] |
| NHS/Sulfo-NHS Molar Excess | 20-100x over protein | Stabilizes the activated intermediate.[7][13] |
| Thalidomide Linker Molar Excess | 10-50x over protein | Drives the reaction towards conjugate formation. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[7][8] |
| Coupling pH | 7.2 - 8.0 | Favors the reaction with primary amines.[8] |
| Activation Time | 15 - 30 minutes | [7][9] |
| Conjugation Time | 2 hours - overnight | Longer incubation may increase yield. |
| Reaction Temperature | Room Temperature or 4°C | 4°C can be used to maintain protein stability. |
Characterization of the Conjugate
After purification, it is essential to characterize the protein-thalidomide conjugate to determine the degree of labeling and confirm the integrity of the protein.
-
SDS-PAGE: To visualize the conjugate and assess for any degradation or aggregation. A slight increase in molecular weight may be observed.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the thalidomide linker and determine the number of linker molecules conjugated per protein molecule (degree of labeling).
-
Functional Assays: To ensure that the conjugation process has not compromised the biological activity of the protein of interest (e.g., binding to its target).
-
Cell-based Degradation Assays: To confirm that the protein-thalidomide conjugate is active as a PROTAC and can induce the degradation of the target protein in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
Application Notes and Protocols for Utilizing Thalidomide-O-peg4-amine Hydrochloride in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-peg4-amine hydrochloride is a crucial chemical tool in the field of targeted protein degradation. It serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group[1][2][3]. This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the cell's natural ubiquitin-proteasome system[1][4].
A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the thalidomide (B1683933) moiety binds to CRBN), and a linker that connects the two ligands[5]. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome[4][6].
Western blotting is a fundamental and widely used technique to quantify the efficacy of a PROTAC by measuring the reduction in the levels of the target protein within cells[4][7]. This document provides detailed application notes and a comprehensive protocol for using a PROTAC synthesized from this compound in a Western blot experiment to assess target protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The central mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, leading to its recognition and subsequent degradation by the proteasome[6][8]. The result is a selective reduction in the cellular levels of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the protocol for a Western blot analysis to quantify the degradation of a target protein of interest (POI) after treating cells with a PROTAC synthesized using this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a human cancer cell line expressing the POI) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2[6].
-
PROTAC Preparation: Prepare a stock solution of the synthesized PROTAC in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours)[6]. Include a vehicle-only control (e.g., 0.1% DMSO)[4].
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After the treatment period, aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[4].
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells[6].
-
Lysate Collection: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing[4][6].
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris[4][6].
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled microcentrifuge tube[4].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
III. Sample Preparation and SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Sample Buffer Addition: Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X[6].
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[4][6].
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel. Also, load a pre-stained protein ladder to monitor the migration of proteins[7]. Run the gel at a constant voltage until the dye front reaches the bottom[6].
IV. Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system[6][7].
-
Transfer Confirmation: After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer[6].
V. Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[4][6].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading[4][6].
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody[4].
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature[4][6].
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each[6][7].
VI. Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions[6].
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system[4][6].
-
Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ)[6].
-
Data Normalization: Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample[4][6].
-
Degradation Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control[4].
Caption: Western blot workflow for analyzing protein degradation.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format. This allows for easy comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | Percent Degradation (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.62 | 38 |
| 100 | 0.45 | 55 |
| 500 | 0.23 | 77 |
| 1000 | 0.15 | 85 |
Table 2: Time-Dependent Degradation of Target Protein at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | Percent Degradation (%) |
| 0 | 1.00 | 0 |
| 4 | 0.78 | 22 |
| 8 | 0.55 | 45 |
| 16 | 0.30 | 70 |
| 24 | 0.21 | 79 |
From this data, key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved) can be determined[4].
Conclusion
This compound is an essential reagent for the development of PROTACs that target specific proteins for degradation. The Western blot protocol detailed in this document provides a robust and reliable method for quantifying the efficacy of these PROTACs. Careful execution of this protocol, coupled with clear data presentation, will enable researchers to effectively evaluate and optimize their targeted protein degradation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. Thalidomide 4'-oxyacetamide-PEG4-amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linker | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Degradation Assays Using Thalidomide-O-peg4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][][3] These molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Thalidomide (B1683933) and its derivatives are a well-established class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5][6][7] Thalidomide-O-peg4-amine hydrochloride is a key building block for constructing PROTACs, incorporating the CRBN-binding moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand.[8][9]
These application notes provide a comprehensive, step-by-step guide for conducting cellular degradation assays using PROTACs synthesized from this compound. The protocols herein detail methods for assessing target protein degradation, evaluating cell viability, and confirming the mechanism of action.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate a cascade of intracellular events culminating in the degradation of the target protein. The process begins with the PROTAC simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex.[1][10] This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
A typical experimental workflow for evaluating a thalidomide-based PROTAC involves assessing its ability to induce target protein degradation and its effect on cell viability.
Protocol 1: Western Blot Analysis for Target Protein Degradation
This protocol is designed to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at its approximate DC50) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3][11]
Protocol 2: Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a commonly used method.[12][13]
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow them to adhere overnight.[13]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.
Protocol 3: Control Experiment - Proteasome Inhibition
To confirm that the observed protein degradation is mediated by the proteasome, a control experiment using a proteasome inhibitor like MG132 can be performed.
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.
-
Add the PROTAC at a concentration that induces significant degradation and co-incubate for the desired time.
-
Harvest the cells and perform Western blot analysis for the target protein as described in Protocol 1.
-
Expected Outcome: If the PROTAC-induced degradation is proteasome-dependent, pre-treatment with MG132 should rescue the degradation of the target protein.
Data Presentation
The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values for the target protein, and its IC50 value for cell viability. The following table provides an example of how to present such quantitative data.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Example PROTAC A | BRD4 | HeLa | 25 | >90 | 50 |
| Example PROTAC B | BTK | MOLM-14 | 15 | >95 | 30 |
| Example PROTAC C | FKBP12 | 293T | 10 | >98 | >1000 |
Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Conclusion
The protocols and guidelines presented here offer a robust framework for the characterization of PROTACs synthesized using this compound. By systematically evaluating target protein degradation and effects on cell viability, researchers can effectively advance the development of novel protein degraders for therapeutic applications. Combining these core assays with further mechanistic studies, such as confirming proteasome-dependent degradation, will provide a comprehensive understanding of the PROTAC's mode of action.
References
- 1. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of Thalidomide-O-peg4-amine hydrochloride in oncology research.
Application of Thalidomide-O-peg4-amine Hydrochloride in Oncology Research
Introduction
This compound is a key chemical tool in the burgeoning field of targeted protein degradation (TPD). It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents with significant potential in oncology. This molecule incorporates a thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. The hydrochloride salt form enhances the stability of the compound.[1]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs) that are implicated in cancer pathogenesis.[1][2] The terminal amine group on the PEG linker of this compound provides a versatile chemical handle for conjugation to a ligand that specifically binds to a target cancer-associated protein.[3][4] This allows for the creation of a PROTAC that can simultaneously bind to both the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This event leads to the downregulation of signaling pathways driven by the target protein, which can inhibit cancer cell proliferation and survival.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Quantitative Data
The following tables are templates for presenting typical quantitative data obtained during the characterization of a PROTAC synthesized using this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 493.51 g/mol (free base) | [4][7] |
| Chemical Formula | C23H31N3O9 (free base) | [4][7] |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | -20°C | [4] |
| CAS Number | 2401832-00-4 | [4][7] |
Table 2: In Vitro Efficacy of a Hypothetical PROTAC (PROTAC-X)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | GI50 (nM) |
| MCF-7 | Estrogen Receptor α | Value | Value | Value |
| LNCaP | Androgen Receptor | Value | Value | Value |
| HeLa | BRD4 | Value | Value | Value |
| A549 | EGFR | Value | Value | Value |
| DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. GI50: Concentration for 50% growth inhibition. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a carboxylic acid-containing ligand for a protein of interest (POI-ligand-COOH) to this compound using amide bond formation.
Materials:
-
This compound
-
POI-ligand-COOH
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve POI-ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 2: Workflow for PROTAC synthesis.
Protocol 2: Western Blotting for Target Protein Degradation
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC synthesized in Protocol 1
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PROTAC synthesized in Protocol 1
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO for 72 hours.
-
For the CellTiter-Glo® assay, add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the DMSO-treated control and determine the GI50 value.
Signaling Pathway Visualization
The degradation of a key oncogenic protein, such as a receptor tyrosine kinase (RTK), by a PROTAC can lead to the inhibition of downstream pro-survival and proliferative signaling pathways.
Figure 3: Downstream effects of RTK degradation by a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linker | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Thalidomide-O-PEG4-Amine, 2401832-00-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide-O-PEG4-NH2 | CAS:2401832-00-4 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Neurodegenerative Disease Studies Using Thalidomide-O-peg4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins.[1][2] A novel and promising therapeutic strategy to combat these diseases is Targeted Protein Degradation (TPD), which aims to eliminate pathogenic proteins rather than just inhibiting their function.[3] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of TPD.[3][4] These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
Thalidomide-O-peg4-amine hydrochloride is a crucial chemical tool for the synthesis of PROTACs. It is a pre-synthesized building block composed of a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[6] The terminal amine allows for the straightforward conjugation of a ligand designed to bind a specific neurodegenerative disease-related protein, such as Tau, α-Synuclein, or mutant Huntingtin (mHTT).[4] This document provides detailed application notes and protocols for the use of this compound in the development and validation of PROTACs for neurodegenerative disease research.
Properties of this compound
This table summarizes the key chemical properties of the this compound building block.
| Property | Value |
| Molecular Weight | 529.97 g/mol |
| Molecular Formula | C23H32ClN3O9 |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C |
| Functionality | CRBN E3 Ligase Ligand with Amine Linker |
PROTAC Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein and the CRBN E3 ligase, leading to the target's degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for conjugating a carboxylic acid-containing ligand for a protein of interest (POI-ligand-COOH) to this compound via amide bond formation.
Materials:
-
This compound
-
POI-ligand-COOH
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography)
-
Purification system: Preparative HPLC (High-Performance Liquid Chromatography)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI-ligand-COOH (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1 equivalent) to the activated ligand solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.[7]
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and wash with water and brine to remove excess reagents. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.
Caption: Workflow for PROTAC synthesis via amide coupling.
Protocol 2: Validation of PROTAC-mediated Protein Degradation by Western Blot
This protocol is for assessing the efficacy of a newly synthesized PROTAC in reducing the levels of the target protein in a neuronal cell line.
Materials:
-
Neuronal cell line expressing the target protein (e.g., SH-SY5Y for α-Synuclein studies, iPSC-derived neurons for Tau studies).[8][9]
-
Complete cell culture medium.
-
Synthesized PROTAC, dissolved in DMSO.
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[10]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Chemiluminescence imager.
Procedure:
-
Cell Seeding: Seed the neuronal cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.
-
Control Treatment: In separate wells, co-treat cells with the PROTAC and a proteasome inhibitor (MG132, ~10 µM) to confirm that degradation is proteasome-dependent.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[6]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imager.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[11][12]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify that the PROTAC induces the formation of a ternary complex (POI-PROTAC-CRBN).
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC and MG132.
-
Non-denaturing Co-IP lysis buffer.
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI).
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Western blot reagents as in Protocol 2.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with MG132 (10 µM) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC (at an effective concentration) or DMSO for 4-6 hours.[13]
-
Cell Lysis: Lyse the cells with non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CRBN antibody (or anti-POI) or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the POI and CRBN to confirm their co-precipitation.[13]
Caption: Experimental workflow for PROTAC validation.
Representative Data
The following tables present hypothetical but representative data for PROTACs developed against key neurodegenerative disease targets.
Table 1: Degradation Efficacy of a Tau-targeting PROTAC (Tau-PROTAC-1)
| Concentration (nM) | % Tau Remaining (normalized to vehicle) |
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 25 (Hook Effect) |
| Calculated DC50 | ~12 nM |
| Calculated Dmax | ~90% |
Data based on principles described in references[11][14].
Table 2: Degradation Efficacy of an α-Synuclein-targeting PROTAC (aSyn-PROTAC-1)
| Concentration (nM) | % α-Synuclein Remaining (normalized to vehicle) |
| 0 | 100 |
| 10 | 95 |
| 100 | 60 |
| 500 | 25 |
| 1000 | 15 |
| 5000 | 12 |
| Calculated DC50 | ~150 nM |
| Calculated Dmax | ~88% |
Data based on principles described in references[15][16][17].
Conclusion
This compound is an essential building block for the synthesis of PROTACs aimed at degrading proteins implicated in neurodegenerative diseases. By providing a reliable CRBN E3 ligase handle and a versatile linker, it enables researchers to develop potent and selective protein degraders. The protocols outlined in this document provide a comprehensive framework for synthesizing, validating, and characterizing novel PROTACs, thereby accelerating the development of new therapeutic strategies for these debilitating conditions.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. criver.com [criver.com]
- 9. mdpi.com [mdpi.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 12. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening with Thalidomide-O-peg4-amine Hydrochloride for Targeted Protein Degradation
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of drug discovery, the quest for highly specific and efficient therapeutic agents is paramount. The emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in how researchers approach disease-causing proteins. At the forefront of this technology is the strategic use of E3 ligase ligands to hijack the cell's natural protein disposal machinery. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays utilizing Thalidomide-O-peg4-amine hydrochloride , a key building block in the synthesis of potent and selective PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical elimination of the target protein, offering a powerful strategy to tackle previously "undruggable" targets.[1]
This compound serves as a crucial component in the design of CRBN-recruiting PROTACs. It consists of the thalidomide (B1683933) moiety, which is known to bind to CRBN, conjugated to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This amine functionality allows for the straightforward chemical ligation of a ligand specific to the protein of interest, enabling the rapid synthesis of a diverse library of PROTAC candidates for high-throughput screening.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand involves a series of orchestrated intracellular events. The PROTAC first binds to both the target protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
High-Throughput Screening Workflow
A typical HTS workflow to identify and characterize effective PROTACs involves a multi-step process, starting from a large library of compounds and progressively narrowing down to the most promising candidates.
References
Solubility and buffer compatibility of Thalidomide-O-peg4-amine hydrochloride for experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Thalidomide-O-peg4-amine hydrochloride in experimental settings. This document covers solubility and buffer compatibility, its mechanism of action as a Cereblon (CRBN) E3 ligase ligand, and protocols for evaluating its activity in inducing protein degradation.
Physicochemical Properties and Solubility
This compound is a functionalized E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The hydrochloride salt form enhances the stability of the compound. While specific quantitative solubility data in various buffers is not extensively published, the following tables provide guidance based on the properties of the parent compound, thalidomide, and related amine-terminated polyethylene (B3416737) glycol (PEG) linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₁N₃O₉ · HCl |
| Appearance | White to off-white solid |
| Storage | Store at -20°C. Protect from moisture. |
Table 2: General Solubility and Buffer Compatibility
| Solvent/Buffer | Solubility Guidance | Recommendations and Remarks |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| DMF | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (PBS, Tris, HEPES) | Sparingly to Moderately Soluble | Direct dissolution in aqueous buffers may be limited. It is recommended to first dissolve the compound in DMSO and then dilute it to the final working concentration in the desired aqueous buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on cellular systems. |
| Cell Culture Media | Soluble upon dilution from DMSO stock | When preparing working solutions in cell culture media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should be compatible with the cell line being used. |
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives function as "molecular glues" that co-opt the E3 ubiquitin ligase Cereblon (CRBN), a component of the Cullin-4A RING E3 ligase complex (CRL4^CRBN^). By binding to CRBN, this compound can induce the recruitment of specific "neosubstrate" proteins to the E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Designing Next-Generation PROTACs: Application Notes and Protocols for Thalidomide-O-peg4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and synthesis of novel Proteolysis Targeting Chimeras (PROTACs) utilizing the Thalidomide-O-peg4-amine hydrochloride building block. This key component leverages the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), conjugated to a flexible polyethylene (B3416737) glycol (PEG) linker, culminating in a reactive amine for straightforward conjugation to a target protein ligand.[1][2]
Application Notes
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[3][4][5][6][7][8][9][10] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs physically remove the protein from the cellular environment.[8][10] This is achieved through their unique structure, which consists of two distinct ligands connected by a chemical linker.[9][11][12] One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase.[5][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5][8][10][13] A significant advantage of this approach is the catalytic nature of PROTACs; a single molecule can mediate the degradation of multiple target protein molecules.[5][8][10][14]
The Role of Thalidomide and PEG Linkers in PROTAC Design
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[6][][] By incorporating a thalidomide moiety, a PROTAC can effectively recruit the CRL4-CRBN complex to the target protein.[10] The choice of linker is also critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[11][12][17][18] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance hydrophilicity and provide flexibility, which can be crucial for optimal ternary complex formation.[11][19] The this compound building block offers a readily available component that combines the potent CRBN-recruiting ability of thalidomide with the favorable properties of a 4-unit PEG linker.[1] The terminal amine group provides a convenient handle for covalent attachment to a ligand for the protein of interest.[2][20]
Potential Applications
The modular nature of PROTACs allows for the targeting of a wide range of proteins, including those previously considered "undruggable" due to the lack of a defined active site.[8] By simply swapping the target protein ligand, this building block can be used to develop degraders for proteins implicated in various diseases, including:
-
Oncology: Targeting oncogenic kinases, transcription factors, and scaffolding proteins.[3][6][21]
-
Neurodegenerative Diseases: Clearing aggregated or misfolded proteins.
-
Inflammatory Diseases: Degrading key signaling proteins in inflammatory pathways.
-
Viral Infections: Eliminating viral proteins essential for replication.[22]
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC via Amide Coupling
This protocol describes the synthesis of a hypothetical PROTAC by coupling the this compound building block with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (Protein of Interest ligand with a carboxylic acid handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir for another 10 minutes.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.5 eq).
-
Add the Thalidomide-O-peg4-amine solution to the activated POI-COOH solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
Protocol 2: In Vitro Target Protein Binding Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity of the newly synthesized PROTAC to the target protein using a fluorescence polarization (FP) assay.[23]
Materials:
-
Purified recombinant protein of interest (POI)
-
Fluorescently labeled tracer ligand for the POI
-
Newly synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer and the purified POI.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the FP values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[24]
Materials:
-
Cell line expressing the protein of interest
-
Newly synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Physicochemical and Binding Properties of Synthesized PROTAC
| PROTAC ID | Molecular Weight ( g/mol ) | Target Protein Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) |
| PROTAC-001 | [Calculated MW] | [Experimental Value] | [Experimental Value] |
| ... | ... | ... | ... |
Table 2: In-Cell Protein Degradation Efficacy
| PROTAC ID | Cell Line | DC50 (nM) at 24h | Dmax (%) at 24h |
| PROTAC-001 | [Cell Line Name] | [Experimental Value] | [Experimental Value] |
| ... | ... | ... | ... |
| DC50: Concentration at which 50% degradation is observed. | |||
| Dmax: Maximum degradation observed. |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical flow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. precisepeg.com [precisepeg.com]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 17. precisepeg.com [precisepeg.com]
- 18. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 19. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 20. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-O-peg4-amine hydrochloride-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured approach to troubleshooting common issues encountered when using PROTACs synthesized with Thalidomide-O-peg4-amine hydrochloride, a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. Low or no degradation of your target protein can stem from various factors, from compound integrity to cellular mechanics. Use this Q&A-style guide to diagnose and resolve experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor or no degradation of my target protein. Where should I start?
When suboptimal degradation is observed, a systematic evaluation of the entire PROTAC mechanism is necessary.[1] The process should begin with the most straightforward checks and progress to more complex biological questions. A logical workflow is crucial for efficiently identifying the point of failure.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity (>95%), stability, and correct chemical structure of your PROTAC.[2] Degradation during storage or in experimental media can be a significant factor.[2]
-
Verify Target & E3 Ligase Expression: Confirm that your chosen cell line expresses adequate levels of both your target protein and Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety.[2][3] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[2]
-
Assess Cell Permeability: Due to their high molecular weight, PROTACs can suffer from poor cell permeability.[1][4]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can paradoxically reduce degradation efficiency.[2][5] This occurs when the PROTAC forms binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[2][6] It is essential to test a broad concentration range (e.g., 0.1 nM to 10 µM).[2]
Q2: How can I confirm my PROTAC is entering the cells and engaging the target protein?
Poor cellular uptake is a common challenge for PROTACs.[1][4] Several assays can be employed to verify cell entry and target engagement.
-
Cellular Uptake Assays: These assays directly measure the amount of compound that has entered the cells. Techniques like LC-MS/MS on cell lysates after incubation with the PROTAC can provide a quantitative measure of intracellular concentration.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. An upward shift in the melting temperature of your target protein in the presence of your PROTAC indicates engagement.
-
NanoBRET™ Assays: This live-cell assay can be configured to measure the formation of the ternary complex, providing direct evidence of target engagement within the cellular environment.[7][8]
Q3: My PROTAC engages the target, but degradation is still low. Could it be an issue with the ternary complex?
Yes, the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) are critical for efficient degradation.[]
-
Suboptimal Linker: The PEG4 linker in your PROTAC's backbone plays a crucial role. If the linker is too short, it can cause steric hindrance; if it's too long, it may not bring the target and E3 ligase into effective proximity for ubiquitination.[10][11][12][13][14] It may be necessary to synthesize variants with different linker lengths (e.g., PEG2, PEG6) to optimize this geometry.[11][12]
-
Negative Cooperativity: In some cases, the binding of the PROTAC to one protein may inhibit the binding of the other, a phenomenon known as negative cooperativity. This leads to an unstable ternary complex.
-
Co-Immunoprecipitation (Co-IP): This is a key technique to verify the formation of the ternary complex.[15] By immunoprecipitating the E3 ligase (CRBN), you can then use a Western blot to probe for the presence of your target protein. An increase in the co-precipitated target protein in the presence of your PROTAC confirms ternary complex formation.
Q4: I've confirmed ternary complex formation. Why is degradation still inefficient?
If the ternary complex forms, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway.
-
Inefficient Ubiquitination: The geometry of the ternary complex must present a lysine (B10760008) residue on the target protein's surface in a position accessible to the E2 ubiquitin-conjugating enzyme. If no suitable lysines are available, ubiquitination will be inefficient.
-
In-Cell Ubiquitination Assay: To test this, treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[1] Then, immunoprecipitate your target protein and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal indicates that your PROTAC is successfully inducing ubiquitination.[1]
-
-
Proteasome Inactivity: The 26S proteasome is responsible for degrading ubiquitinated proteins.[16] Its activity can be compromised in some cell lines or under certain experimental conditions.
-
Proteasome Activity Assay: Commercially available kits can measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cell lysates.[17][18] This can confirm that the cellular machinery for degradation is functional.
-
Proteasome Inhibitor Control: As a functional control in your degradation experiments, co-treating cells with a proteasome inhibitor like MG132 should "rescue" the target protein from degradation, confirming a proteasome-dependent mechanism.[3]
-
Quantitative Data Summary
During troubleshooting, it's crucial to quantify your results. The tables below provide templates for organizing your data.
Table 1: PROTAC Degradation Efficiency
| Parameter | PROTAC A (PEG4 Linker) | PROTAC B (PEG2 Linker) | PROTAC C (PEG6 Linker) |
|---|---|---|---|
| DC₅₀ (nM) | 550 | 75 | 480 |
| Dₘₐₓ (%) | 45 | 92 | 55 |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation (Co-IP)
| Treatment | IP Antibody | Western Blot Probe | Relative Signal Intensity |
|---|---|---|---|
| Vehicle (DMSO) | Anti-CRBN | Anti-Target Protein | 1.0 |
| PROTAC A (1 µM) | Anti-CRBN | Anti-Target Protein | 4.5 |
| Vehicle (DMSO) | IgG Control | Anti-Target Protein | 0.1 |
| PROTAC A (1 µM) | IgG Control | Anti-Target Protein | 0.2 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[19]
-
Cell Seeding and Treatment: Plate cells at a suitable density to ensure they do not exceed 80-90% confluency by the end of the experiment.[3] The next day, treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[3][19]
-
Cell Lysis: Wash the cells twice with ice-cold PBS.[19] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[20] Load equal amounts of protein onto an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19] Incubate with a primary antibody specific for your target protein overnight at 4°C.[1] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3] Visualize the bands using an ECL substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities using software like ImageJ.[1] Normalize the target protein signal to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-dependent interaction between the target protein and CRBN.[15]
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[1]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with freshly added protease inhibitors.[1][15]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[15]
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an antibody against the E3 ligase (anti-CRBN) or an isotype control IgG. Incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[15]
-
Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove unbound proteins.
-
Elution and Analysis: Elute the captured proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.[2] Analyze the eluate by Western blot, probing for your target protein. A stronger band in the PROTAC-treated sample compared to the control indicates ternary complex formation.[2]
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC brings the Target Protein and CRBN E3 Ligase together, leading to ubiquitination and degradation.
Troubleshooting Workflow
Caption: A stepwise guide to systematically troubleshoot low PROTAC degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome-Glo™ Assays [promega.com]
- 18. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Thalidomide-O-peg4-amine hydrochloride-based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the solubility of Thalidomide-O-peg4-amine hydrochloride-based PROTACs. Poor aqueous solubility is a significant hurdle in the development of PROTACs, often impacting their bioavailability and the reliability of in vitro assays.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based PROTAC exhibiting poor solubility despite the PEG linker?
A1: While polyethylene (B3416737) glycol (PEG) linkers are incorporated into PROTACs to enhance hydrophilicity and water solubility, several factors can still contribute to poor overall solubility.[5][6][7] PROTACs are inherently large and complex molecules that often fall into the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[1][5] The thalidomide (B1683933) moiety itself is sparingly soluble in aqueous solutions.[8] Furthermore, the hydrochloride salt form does not always guarantee improved solubility and can sometimes be affected by the common ion effect.[9]
Q2: What is the first step I should take when encountering a solubility issue with my PROTAC?
A2: The initial and most critical step is to prepare a reliable, high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[5] From this stock, you can perform serial dilutions into your aqueous experimental buffers. This "solvent exchange" method is a fundamental starting point. If your PROTAC precipitates upon dilution, you will need to explore the use of co-solvents or more advanced formulation strategies.[5]
Q3: What are the primary strategies to improve the solubility of a pre-synthesized PROTAC?
A3: For an existing PROTAC molecule, solubility enhancement strategies focus on formulation adjustments rather than chemical modification. These can be broadly categorized as:
-
Simple Formulation Adjustments: This includes the use of co-solvents, adjusting the pH of the solution, and the addition of surfactants.[5][10]
-
Advanced Formulation Technologies: These methods involve creating more sophisticated delivery systems, such as amorphous solid dispersions (ASDs), cyclodextrin (B1172386) complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.[2][5]
Q4: Can modifying the linker improve the solubility of future generations of my PROTAC?
A4: Absolutely. The linker plays a crucial role in determining the physicochemical properties of a PROTAC.[6][11] To improve solubility, consider the following modifications for future synthesis:
-
Incorporate Polar Functional Groups: Replacing parts of the PEG chain with more rigid, polar moieties like piperazine, piperidine, or triazole can enhance solubility and metabolic stability.[6][11][12]
-
Optimize Linker Length and Composition: Finding the optimal linker length is a balance between maintaining the ability to form a stable ternary complex and improving solubility.[10]
-
Fluorination: The strategic incorporation of fluorine atoms into the linker can modulate lipophilicity and permeability.[10]
Q5: How does the hydrochloride salt form affect the solubility of my PROTAC?
A5: The formation of a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds. However, its effectiveness can be limited by the "common ion effect," where the presence of chloride ions in the solution (e.g., in saline buffers) can decrease the solubility of the hydrochloride salt.[9] For slightly soluble hydrochlorides, this effect can be more pronounced.[9]
Troubleshooting Guides
Issue 1: PROTAC Precipitates Upon Dilution from DMSO Stock into Aqueous Buffer
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of Thalidomide-O-peg4-amine hydrochloride-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of PROTACs synthesized using Thalidomide-O-peg4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a functionalized E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG4 linker with a terminal amine group. This compound is a building block for synthesizing Proteolysis-Targeting Chimeras (PROTACs). The amine group allows for conjugation to a ligand that targets a specific protein of interest, creating a heterobifunctional molecule that induces the degradation of that protein.
Q2: What is the primary mechanism of off-target effects associated with thalidomide-based PROTACs?
The primary off-target effects stem from the inherent activity of the thalidomide moiety. When bound to CRBN, thalidomide alters its substrate specificity, leading to the recruitment and degradation of unintended proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and Spalt-like transcription factor 4 (SALL4).[1][3][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][2][3][4]
Q3: How does the "hook effect" contribute to off-target degradation?
The "hook effect" occurs at high concentrations of a PROTAC, where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase).[1] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, contributing to off-target effects at high compound concentrations.[1]
Q4: What are the main strategies to minimize off-target effects of thalidomide-based PROTACs?
The primary strategies focus on modifying the thalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1]
-
Utilizing a different E3 ligase ligand: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a different off-target profile, can be an effective strategy.[1]
Troubleshooting Guide
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, SALL4) is observed in my Western blot or proteomics data.
-
Possible Causes:
-
The thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1]
-
The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect.[1]
-
The specific cell line being used has high expression levels of the off-target proteins.
-
-
Solutions:
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1]
-
Synthesize a Control PROTAC: Create a version of your PROTAC with a modification known to reduce off-target binding, such as a bulky substituent at the C5 position of the phthalimide ring. Compare the degradation of the off-target protein between your original and modified PROTAC.[1]
-
Confirm with Orthogonal Methods: Use techniques like NanoBRET to assess the formation of the ternary complex with the off-target protein. A strong BRET signal with an off-target protein can confirm a direct interaction.[1]
-
Problem 2: My modified PROTAC shows reduced on-target degradation.
-
Possible Causes:
-
The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1]
-
The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.
-
-
Solutions:
-
Assess Ternary Complex Formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker BRET signal with the modified PROTAC would suggest impaired complex formation.[1]
-
Evaluate Cell Permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs.
-
Systematic Linker Modification: If the on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.
-
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of thalidomide-based compounds on on-target and off-target protein degradation.
Table 1: Comparative Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ) of Lenalidomide (B1683929) Derivatives on Off-Target Neosubstrates.
Data is representative of the neosubstrate degradation profile of thalidomide-based compounds.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Pomalidomide | IKZF1 | HEK293T | 15 | 88 |
| SALL4 | HEK293T | 27 | 89 | |
| Lenalidomide | IKZF1 | HEK293T | 130 | 85 |
| SALL4 | HEK293T | 1800 | 78 | |
| 6-fluoro lenalidomide | IKZF1 | HEK293T | 33 | 88 |
| SALL4 | HEK293T | >10000 | 24 |
(Data adapted from a study on lenalidomide derivatives)[5][6]
Table 2: Comparative Degradation Potency of a BET-Targeting PROTAC.
This table highlights the high potency of a CRBN-based PROTAC in degrading its intended target.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
(Data from a study on BET-targeting PROTACs)[7]
Experimental Protocols
1. Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[7]
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
2. Global Proteomics using Tandem Mass Tag (TMT) Labeling
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC₅₀) and a vehicle control.
-
Lyse the cells, reduce, alkylate, and digest the proteins into peptides using trypsin.[8]
-
-
TMT Labeling:
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Use proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.[8]
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[10]
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
Caption: Logic of C5 modification to reduce off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing cellular toxicity issues with Thalidomide-O-peg4-amine hydrochloride PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular toxicity issues encountered during experiments with Thalidomide-O-peg4-amine hydrochloride PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular toxicity associated with thalidomide-based PROTACs?
A1: The primary source of toxicity from thalidomide-based PROTACs stems from the inherent activity of the thalidomide (B1683933) moiety, which recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized neosubstrates are zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Degradation of these proteins can lead to unintended biological outcomes, including immunomodulatory effects and potential teratogenicity.[1][3]
Q2: What is the "hook effect" and how does it contribute to cellular toxicity?
A2: The "hook effect" is a phenomenon observed at high concentrations of PROTACs where the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) is outcompeted by the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[1][2][4] This not only reduces the degradation efficiency of the target protein but can also lead to off-target toxicity.[2][4] The binary PROTAC-E3 ligase complex may still be capable of recruiting and degrading low-affinity off-target proteins.[1][2]
Q3: Can the linker component of the PROTAC influence cellular toxicity?
A3: Yes, the linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role. The length and composition of the PEG4 linker in this compound can influence the stability and conformation of the ternary complex. An improperly designed linker can lead to suboptimal ternary complex formation for the intended target, potentially increasing the propensity for off-target interactions and subsequent toxicity. Modifying the linker and its attachment points can be a strategy to minimize off-target degradation.[5]
Q4: What are the general strategies to mitigate the cellular toxicity of thalidomide-based PROTACs?
A4: Key strategies to reduce toxicity focus on minimizing off-target degradation and include:
-
Modification of the Thalidomide Moiety: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates.[1][6][7]
-
Linker Optimization: Systematically modifying the linker length and composition can improve the selectivity for the on-target ternary complex.[5]
-
Dose Optimization: Carefully titrating the PROTAC concentration is crucial to avoid the "hook effect" and minimize off-target degradation.[4]
-
Utilizing Alternative E3 Ligases: In some cases, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile, can be a viable option.[1]
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Effective Degradation Concentrations
Possible Causes:
-
Off-target protein degradation: The thalidomide moiety is recruiting and degrading essential cellular proteins (neosubstrates).
-
On-target toxicity: The degradation of the intended target protein itself is causing cellular stress or death.
-
Compound insolubility: The PROTAC may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects.
Solutions:
-
Confirm Off-Target Degradation:
-
Methodology: Perform proteomic analysis (e.g., mass spectrometry) to identify proteins that are degraded in response to PROTAC treatment.
-
Expected Outcome: A list of degraded proteins. Pay close attention to known thalidomide neosubstrates like IKZF1 and IKZF3.
-
-
Validate On-Target Toxicity:
-
Methodology: Use an alternative method to deplete the target protein (e.g., siRNA or CRISPR) and assess cell viability.
-
Expected Outcome: If the alternative method also results in high toxicity, the toxicity is likely on-target. If not, the toxicity is more likely off-target.
-
-
Assess Compound Solubility:
-
Methodology: Visually inspect the cell culture medium for any signs of precipitation after adding the PROTAC. Perform a solubility assay if necessary.
-
Expected Outcome: The PROTAC should be fully dissolved at the working concentration. If not, consider using a different solvent or formulation.
-
Problem 2: Reduced On-Target Degradation with a Modified, Less Toxic PROTAC
Possible Causes:
-
Altered Ternary Complex Formation: The modifications made to reduce toxicity have negatively impacted the formation or stability of the on-target ternary complex.
-
Reduced Cell Permeability: The chemical modifications have altered the physicochemical properties of the PROTAC, hindering its ability to cross the cell membrane.
Solutions:
-
Evaluate Ternary Complex Formation:
-
Methodology: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure the binding affinity of the modified PROTAC to both the target protein and CRBN, as well as the stability of the ternary complex.[8]
-
Expected Outcome: Compare the binding affinities and ternary complex stability of the modified PROTAC to the original PROTAC. A significant decrease in affinity or stability could explain the reduced degradation.
-
-
Assess Cell Permeability:
-
Methodology: Perform a cell permeability assay, such as a Caco-2 permeability assay, to evaluate the ability of the modified PROTAC to cross the cell membrane.[8]
-
Expected Outcome: The cell permeability of the modified PROTAC should be comparable to the original, effective PROTAC.
-
Data Presentation
Table 1: Illustrative On-Target vs. Off-Target Degradation Profile
| PROTAC Compound | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| Original PROTAC | Target X | 50 | 95 | 200 | 80 |
| Modified PROTAC | Target X | 75 | 90 | >1000 | 20 |
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Cytotoxicity Profile
| PROTAC Compound | Cell Line | CC50 (µM) |
| Original PROTAC | Cell Line A | 1.5 |
| Modified PROTAC | Cell Line A | >20 |
| Vehicle Control | Cell Line A | >50 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with varying concentrations of the this compound PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for high cellular toxicity.
Caption: Signaling pathway of on-target and off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-peg4-amine Hydrochloride Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of cell permeability for thalidomide-O-peg4-amine hydrochloride conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a functionalized ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:
-
Thalidomide (B1683933): This moiety acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
peg4 (Polyethylene Glycol, 4 units): A flexible linker that connects the thalidomide moiety to a ligand for a protein of interest (POI). PEG linkers are often incorporated to improve solubility and provide appropriate spatial orientation for the formation of a ternary complex (POI-PROTAC-E3 ligase).
-
Amine hydrochloride: A terminal amine group (as a hydrochloride salt for improved stability and handling) that allows for covalent conjugation to the POI ligand.
Its primary application is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within the cell.
Q2: Why is cell permeability a major concern for my thalidomide-based conjugate?
A2: Cell permeability is crucial for the efficacy of most thalidomide-based conjugates, particularly PROTACs, because their intended targets are typically intracellular proteins. For the conjugate to be effective, it must be able to traverse the cell membrane to engage both its target protein and the cellular protein degradation machinery (the ubiquitin-proteasome system). PROTACs and other large drug conjugates often possess high molecular weights and a large polar surface area, which are characteristics that generally hinder passive diffusion across the lipid bilayer of the cell membrane.
Q3: My conjugate shows potent activity in biochemical assays but poor performance in cell-based assays. How can I confirm if low cell permeability is the issue?
A3: A significant drop-off in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. To experimentally confirm this, you can perform one or both of the following assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first-pass screen to determine intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including the potential for efflux by transporters like P-glycoprotein (P-gp).
A low apparent permeability coefficient (Papp or Pe) in these assays would confirm that poor cell permeability is a likely culprit for the lack of cellular activity.
Q4: What are the primary strategies for improving the cell permeability of my thalidomide-PEG4 conjugate?
A4: There are several strategies you can employ, primarily focusing on medicinal chemistry approaches or formulation-based methods:
-
Medicinal Chemistry Approaches:
-
Linker Modification: The linker is a common point of modification. You can synthesize analogs with different linker lengths (e.g., shorter or longer PEG chains) or compositions (e.g., replacing the PEG with a more hydrophobic alkyl chain). Introducing rigidity into the linker, for instance with piperazine (B1678402) or piperidine (B6355638) rings, can also improve permeability by pre-organizing the molecule into a more favorable conformation.
-
Prodrug Strategy: You can mask polar functional groups on your conjugate with lipophilic, cleavable moieties. These "prodrugs" can exhibit enhanced membrane transit and, once inside the cell, are cleaved by intracellular enzymes to release the active conjugate.
-
Modification of the Protein of Interest (POI) Ligand: If possible, modifying non-essential polar groups on the POI ligand can reduce the overall polar surface area and hydrogen bond donor count of the conjugate, thereby improving passive diffusion.
-
-
Formulation-Based Strategies:
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the cell membrane.
-
Nanoparticle-Based Delivery: Encapsulating your conjugate within nanoparticles can facilitate its transport across the cell membrane.
-
Troubleshooting Guide
Problem: Low intracellular concentration of the thalidomide-PEG4 conjugate.
This troubleshooting guide provides a systematic approach to diagnosing and addressing low cell permeability.
Data Presentation: Impact of Linker Modification on Permeability
The following tables provide illustrative data on how modifications to the linker can impact the physicochemical properties and, consequently, the cell permeability of a conjugate. The data is based on trends observed for PROTACs and should be considered as a general guide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H34N4O10.HCl | Tocris Bioscience |
| Molecular Weight | 587.02 g/mol | Tocris Bioscience |
| Purity | ≥95% (HPLC) | Tocris Bioscience |
Table 2: Illustrative Data on the Effect of PEG Linker Length on Permeability of a PROTAC
This data is adapted from studies on VH032-based PROTACs and is intended to illustrate general trends.
| Conjugate (Linker) | Molecular Weight (Da) | ALogP | PAMPA Pₑ (10⁻⁶ cm/s) | Permeability Class |
| PROTAC-1 (PEG2) | ~850 | 2.5 | 1.5 | Moderate |
| PROTAC-2 (PEG4) | ~940 | 2.2 | 0.8 | Low-Moderate |
| PROTAC-3 (PEG6) | ~1030 | 1.9 | 0.4 | Low |
| PROTAC-4 (PEG8) | ~1120 | 1.6 | 0.2 | Very Low |
Table 3: Interpreting Permeability Assay Results
| Permeability Class | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Papp (10⁻⁶ cm/s) | Interpretation & Next Steps |
| High | > 5 | > 10 | Permeability is unlikely to be a limiting factor. |
| Moderate | 1 - 5 | 2 - 10 | Permeability may be sufficient, but optimization could improve efficacy. |
| Low | < 1 | < 2 | Permeability is likely a significant issue. Prioritize strategies in the troubleshooting guide. |
| Potential Efflux Substrate | High | Low (A→B), High (B→A) | The compound enters cells but is actively removed. Consider efflux pump inhibitors in assays or structural modifications to avoid transporter recognition. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a thalidomide conjugate across an artificial lipid membrane.
Materials:
-
PAMPA plate (96-well format with a filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thalidomide conjugate stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
-
Positive and negative control compounds (e.g., testosterone (B1683101) and atenolol)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Filter: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the thalidomide conjugate and control compounds from their DMSO stock solutions into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to not disrupt the membrane.
-
Start the Assay: Add 200 µL of the donor solution to each corresponding well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the assembled plate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [V_A / (Area * Time)] * ln[1 - (C_A(t) / C_equilibrium)] Where V_A is the volume of the acceptor well, Area is the filter area, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport of a thalidomide conjugate across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (or other suitable format) with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4)
-
Thalidomide conjugate stock solution (10 mM in DMSO)
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability, and a known P-gp substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a lucifer yellow rejection assay. Only use monolayers that meet the established integrity criteria (e.g., TEER > 200 Ω·cm²).
-
Prepare Dosing Solutions: Dilute the thalidomide conjugate and control compounds in pre-warmed transport buffer to the final desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B→A for efflux assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the conjugate in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.
-
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively diagnose and overcome challenges associated with the cell permeability of this compound conjugates, thereby accelerating the development of novel therapeutics.
Overcoming resistance to Thalidomide-O-peg4-amine hydrochloride-mediated degradation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving thalidomide (B1683933) and its derivatives, such as Thalidomide-O-peg4-amine hydrochloride, in the context of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a thalidomide derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] This amine group allows for the conjugation of a ligand that binds to a specific target protein, creating a PROTAC. The resulting PROTAC then brings the target protein into proximity with CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Q2: What is the primary mechanism of action for thalidomide and its analogs in protein degradation?
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[3][4] They bind to the CRBN protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[3][5] This binding event alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrate" proteins that would not normally be targeted by this E3 ligase.[6][7] Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7]
Q3: My thalidomide-based degrader is showing low efficacy. What are the common initial troubleshooting steps?
When a thalidomide-based degrader fails to induce target protein degradation, several key areas should be investigated:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your degrader.[8] Degradation during storage or in the experimental medium can impact its activity.
-
E3 Ligase Expression: Confirm that the cell line used in your experiment expresses sufficient levels of CRBN.[8][9] Low or absent CRBN expression is a common cause of resistance.[9][10]
-
Target Engagement: Ensure that the degrader can bind to both the target protein and CRBN.[8]
-
The "Hook Effect": Using excessively high concentrations of a degrader can lead to the formation of binary complexes (degrader-target or degrader-CRBN) instead of the productive ternary complex (target-degrader-CRBN), which can reduce degradation efficiency.[8][11] It is crucial to test a broad range of concentrations.
Troubleshooting Guide: Overcoming Resistance
Resistance to thalidomide-mediated degradation can be a significant challenge. This guide provides a structured approach to identifying and overcoming common resistance mechanisms.
Problem 1: No or reduced target protein degradation observed.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Low or Absent CRBN Expression | 1. Verify CRBN levels: Use Western Blot to compare CRBN protein levels in your experimental cells to a sensitive (positive control) cell line. 2. Overexpress CRBN: In resistant cells with low CRBN, transiently or stably overexpress CRBN to see if sensitivity is restored.[9][12] 3. Select a different E3 ligase: If CRBN expression is inherently low in your model system, consider designing a degrader that utilizes a different E3 ligase, such as VHL.[13] |
| CRBN Mutations | 1. Sequence CRBN: Sequence the CRBN gene in your resistant cell line to identify potential mutations that may interfere with degrader binding.[14][15] 2. Use more potent analogs: Some newer CRBN E3 ligase modulators (CELMoDs) may retain activity against certain CRBN mutants that are resistant to older IMiDs.[14] |
| Target Protein Mutations | 1. Sequence the target gene: A mutation in the target protein may prevent the binding of your degrader. Sequence the target gene in resistant clones. |
| Increased Competition for CRBN | 1. Assess competing substrates: Overexpression of other CRBN-binding proteins can compete with the degrader-target complex, leading to resistance.[9][16] This can be assessed by proteomics. |
| Poor Compound Permeability or Stability | 1. Assess cell permeability: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[11][17] 2. Evaluate compound stability: Use LC-MS/MS to measure the stability of your degrader in cell culture media and lysates over time.[11] |
| Upregulation of Pro-Survival Signaling Pathways | 1. Profile signaling pathways: In resistant cells, investigate the activation status of pro-survival pathways such as IL-6/STAT3, Wnt/β-catenin, and MEK/ERK, which can bypass the effects of target degradation.[6][7][18] 2. Combination therapy: Consider combining your degrader with inhibitors of the identified activated survival pathways.[19] |
Problem 2: The "Hook Effect" is observed in the dose-response curve.
Possible Cause and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| High Degrader Concentration | 1. Perform a detailed dose-response: Test a wider and more granular range of concentrations, particularly at the lower end (e.g., picomolar to low micromolar), to identify the optimal concentration for degradation.[11] |
| Linker Optimization | 1. Modify the linker: The length and composition of the linker are critical for the stability of the ternary complex.[11] Synthesize and test analogs with different linkers to improve cooperativity and reduce the hook effect. |
Signaling Pathways and Experimental Workflows
Thalidomide-Mediated Protein Degradation Pathway
Caption: Mechanism of thalidomide-based targeted protein degradation.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for resistance to thalidomide-based degraders.
Key Experimental Protocols
Western Blot for CRBN and Target Protein Expression
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies specific for CRBN, the target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blot, probing for the target protein, CRBN, and other components of the E3 ligase complex.[8] The presence of both the target and CRBN in the pulldown indicates ternary complex formation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 7. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cereblon upregulation overcomes thalidomide resistance in multiple myeloma through mitochondrial functional reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mechanism of immunomodulatory drug resistance and novel therapeutic strategies in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thalidomide and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Thalidomide-O-peg4-amine hydrochloride to maintain stability.
This guide provides best practices for storing and handling Thalidomide-O-peg4-amine hydrochloride to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2][3][4] The container should be tightly sealed to prevent moisture absorption.
Q2: Can I store the compound at 4°C for a short period?
Yes, for short-term storage (days to weeks), the compound can be stored at 0-4°C.[3] However, for periods longer than a few weeks, storage at -20°C is advised to minimize potential degradation.[3]
Q3: How should I handle the compound upon receiving it?
This compound is typically shipped at ambient temperature and is stable for the duration of shipping.[3] Upon receipt, it is best practice to transfer the product to the recommended storage condition of -20°C as soon as possible.
Q4: Is this compound sensitive to light?
To maintain stability, it is recommended to store the compound in a dark place, avoiding direct sunlight.[3][5]
Q5: What is the difference between the hydrochloride salt and the free form of Thalidomide-O-peg4-amine?
The hydrochloride salt form of Thalidomide-O-peg4-amine is more stable than the free form.[6] It is advisable to use the hydrochloride salt to ensure consistent experimental results.[6]
Q6: What solvents should I use to reconstitute this compound?
The product is intended for use in "onward chemistry," and suitable solvents can be used.[1] The choice of solvent will depend on the specific requirements of your experiment. For creating stock solutions, high-purity, anhydrous solvents such as DMSO or DMF are commonly used. It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has been left at room temperature for an extended period. | Potential for degradation, although the compound is stable for short periods at ambient temperature. | For critical experiments, it is advisable to use a fresh vial of the compound. For non-critical applications, you may proceed but be aware of the potential for reduced activity. |
| Discoloration of the compound is observed. | This could be a sign of degradation or contamination. | Do not use the compound. Contact technical support for a replacement. |
| Difficulty dissolving the compound. | The compound may not be soluble in the chosen solvent at the desired concentration. | Try gentle warming or sonication to aid dissolution. If the issue persists, consider trying an alternative solvent. Always use high-purity, anhydrous solvents. |
| Inconsistent experimental results. | This could be due to improper storage, handling, or the use of the less stable free form of the amine. | Ensure you are using the hydrochloride salt and that it has been stored at -20°C in a tightly sealed container. Prepare fresh solutions for each experiment. |
Storage Condition Summary
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Months to years | Keep in a tightly sealed, light-protected container.[1][2][3][4] |
| Short-term Storage | 0 - 4°C | Days to weeks | Keep in a tightly sealed, light-protected container.[3] |
| Shipping | Ambient | Short periods | Transfer to -20°C upon receipt.[3] |
Experimental Protocol: Stability Assessment of this compound Solution
This protocol outlines a method to assess the stability of a this compound solution over time, adapted from methodologies for similar compounds.[7]
Objective: To determine the chemical stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Amber glass vials with airtight caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile-water gradient)
-
UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Aliquot the solution into several amber glass vials, ensuring each is tightly sealed.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature).
-
Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 28).
-
-
HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the sample to determine the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Stability is often defined as the retention of at least 90% of the initial concentration.[7]
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Diagrams
Caption: Troubleshooting workflow for storage and handling.
References
- 1. Thalidomide 4'-oxyacetamide-PEG4-amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 2. Thalidomide-O-PEG4-Amine, 2401832-00-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Thalidomide 4'-ether-PEG3-amine | CAS 2387510-82-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. Thalidomide-O-PEG4-NH2 | CAS:2401832-00-4 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thalidomide-O-peg4-amine hydrochloride Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with conjugation reactions involving Thalidomide-O-peg4-amine hydrochloride. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failed conjugation reactions with this compound?
A1: The most frequent cause of low or no conjugation efficiency is the use of inappropriate buffer systems. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with amine-reactive crosslinkers (e.g., NHS esters), significantly reducing your yield.[1][2][3] Always use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[1][3]
Q2: How should I properly store and handle this compound and the amine-reactive crosslinker?
A2: Proper storage and handling are critical for maintaining the reactivity of your reagents.
-
This compound: This salt form is more stable than the free amine.[4] It should be stored at -20°C.[5]
-
Amine-Reactive Crosslinkers (e.g., NHS esters): These reagents are highly sensitive to moisture.[6][7] They should be stored at -20°C with a desiccant.[8][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the reagent.[7][8]
Q3: My reaction mixture turned cloudy/precipitated. What could be the cause?
A3: Precipitation during the conjugation reaction can be due to several factors:
-
High Concentration of Reactants: High concentrations of your protein or small molecule can lead to aggregation.[2]
-
Organic Solvent Concentration: If your amine-reactive crosslinker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to maintain the solubility of your biomolecules.[2][8]
-
Inappropriate Buffer Conditions: A suboptimal pH or buffer composition can affect the stability and solubility of your reactants, leading to precipitation.[2]
Q4: How can I confirm that my conjugation reaction has been successful?
A4: Several analytical techniques can be used to verify a successful conjugation:
-
Mass Spectrometry (MS): This is a direct method to confirm the mass increase corresponding to the addition of the Thalidomide-O-peg4-amine moiety.[10]
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the conjugated product compared to the starting materials can indicate a successful reaction.[11][12]
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight of the protein band can be observed.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with your conjugation reaction.
Problem 1: Low or No Conjugate Yield
| Possible Cause | Recommended Solution |
| Use of Amine-Containing Buffers | Switch to a non-amine buffer such as PBS, HEPES, or Borate within the optimal pH range.[1][2][3] |
| Incorrect Reaction pH | The optimal pH for NHS ester-amine reactions is between 7.2 and 8.5.[1] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3] |
| Inactive Amine-Reactive Reagent | The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[6][7] If inactive, use a fresh vial of the reagent. |
| Hydrolysis of NHS Ester During Reaction | The half-life of NHS esters decreases significantly as the pH increases. For example, the half-life can be hours at pH 7 but only minutes at pH 9.[1][6][7] If possible, increase the concentration of your reactants to favor the conjugation reaction over hydrolysis.[3] |
| Low Reactant Concentration | In dilute solutions, the hydrolysis of the NHS ester can be a more significant competing reaction.[3] If feasible, increase the concentration of your protein or molecule to be conjugated. |
| Insufficient Molar Excess of Reagents | For protein conjugations, a 5-20 fold molar excess of the NHS ester is often recommended.[2] The optimal ratio may need to be determined empirically. |
Problem 2: Inconsistent or Variable Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Inaccurate Reagent Concentration | Ensure accurate measurement and calculation of reactant concentrations. For proteins, confirm the concentration using a reliable method like a BCA assay. |
| Variability in Reaction Time or Temperature | Standardize the incubation time and temperature for your reactions. Typical conditions are 1-4 hours at room temperature or overnight at 4°C.[1][3] |
| Batch-to-Batch Variability of Reagents | If you suspect variability in your reagents, test a new batch or lot. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). If your protein is in a buffer containing amines, perform a buffer exchange using a desalting column or dialysis.[9]
-
Prepare this compound Solution: Dissolve the this compound in the same amine-free buffer.
-
Prepare Amine-Reactive Crosslinker Solution: Immediately before use, dissolve the amine-reactive NHS ester in an anhydrous organic solvent such as DMSO or DMF.[1][8][9]
-
Reaction Setup: Add the desired molar excess of the dissolved NHS ester to the protein solution. Gently mix.
-
Conjugation Reaction: Add the this compound solution to the reaction mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1][3]
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM.[3]
-
Purification: Remove excess, unreacted reagents by size exclusion chromatography, dialysis, or a desalting column.[3]
Protocol 2: Quality Control of NHS Ester Reagent
This protocol allows for a qualitative assessment of the reactivity of your NHS ester.
-
Prepare Reagent Solution: Dissolve a small amount of the NHS ester in an amine-free buffer (e.g., PBS, pH 7.2).
-
Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm.[6]
-
Base Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution and vortex for 30 seconds.[6]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance at 260 nm again.[6]
-
Analysis: A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active, as the hydrolysis releases N-hydroxysuccinimide, which absorbs at 260 nm.[6][7] If there is no measurable increase, the reagent is likely inactive and should be discarded.[7]
Visualizations
Caption: Troubleshooting workflow for failed conjugation reactions.
Caption: Step-by-step experimental workflow for conjugation.
Caption: Desired vs. competing reactions in NHS ester chemistry.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing incubation time and concentration for Thalidomide-O-peg4-amine hydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Thalidomide-O-peg4-amine hydrochloride. This resource focuses on the optimization of incubation time and concentration for PROTACs (Proteolysis Targeting Chimeras) developed using this linker-ligand conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiments?
This compound is a functionalized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] This molecule is a building block for creating PROTACs. The thalidomide (B1683933) moiety recruits the CRBN E3 ubiquitin ligase, while the amine group on the PEG linker is used for conjugation to a ligand that binds to your target protein.
Q2: At what concentration and for how long should I incubate my cells with this compound?
This compound is an intermediate for PROTAC synthesis and is not intended for direct use in cell-based assays as a standalone molecule. The optimization of incubation time and concentration should be performed on the final, purified PROTAC that incorporates this linker-ligand.
Q3: Why is the PEG4 linker important?
The polyethylene glycol (PEG) linker plays a crucial role in the efficacy of a PROTAC.[3][] Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] The PEG linker can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[3][5]
Q4: What are the key considerations for optimizing a PROTAC synthesized with this compound?
The optimization process for a new PROTAC is multifactorial. Key considerations include:
-
Linker Length: The optimal linker length is target-dependent, and even a single atom difference can impact bioactivity.[3]
-
Ternary Complex Formation: The PROTAC must facilitate a productive interaction between the target protein and the E3 ligase.
-
Solubility: PROTACs can be large molecules with poor solubility, which can affect their performance in assays.
-
Cell Permeability: The PROTAC needs to cross the cell membrane to reach its intracellular target.
Troubleshooting Guide
| Issue | Question | Possible Causes | Suggested Solutions |
| No Target Degradation | My PROTAC does not induce degradation of my target protein, even at high concentrations. | 1. Inefficient ternary complex formation.2. Poor cell permeability.3. Low binding affinity of the target ligand or E3 ligase ligand.4. Proteasome is not active. | 1. Synthesize PROTACs with different linker lengths (e.g., PEG2, PEG3, PEG5).2. Confirm target engagement and CRBN binding independently.3. Perform cell permeability assays.4. Use a proteasome inhibitor (e.g., MG132) as a negative control; its presence should rescue target degradation.[5] |
| Poor Solubility | My purified PROTAC has low solubility in aqueous buffers and cell culture media. | 1. High lipophilicity of the overall PROTAC molecule. | 1. Use a small amount of a co-solvent like DMSO for in vitro assays, keeping the final concentration low (typically <0.5%) in cellular experiments.[5]2. Consider synthesizing analogs with more hydrophilic groups. |
| "Hook Effect" Observed | I see target degradation at lower PROTAC concentrations, but the effect diminishes at higher concentrations. | 1. At high concentrations, the PROTAC forms binary complexes (PROTAC-target and PROTAC-E3 ligase) instead of the productive ternary complex. | 1. This is a known phenomenon for PROTACs. Focus on the lower concentration range of your dose-response curve to determine the optimal working concentration. |
Quantitative Data Summary
The optimal concentration and incubation time for a PROTAC are highly specific to the target protein, cell line, and the PROTAC's chemical structure. The following table provides typical ranges to guide your initial experiments.
| Parameter | Typical Range | Notes |
| Concentration | 1 nM - 10 µM | A dose-response curve should be generated to determine the optimal concentration. |
| Incubation Time | 2 - 48 hours | A time-course experiment is recommended to find the optimal duration for maximal degradation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a PROTAC (Dose-Response)
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
PROTAC Preparation: Prepare a series of dilutions of your PROTAC in cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blot Analysis: Perform Western blotting to detect the levels of your target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the percentage of target protein remaining as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Protocol 2: Determining the Optimal Incubation Time of a PROTAC (Time-Course)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Preparation: Prepare your PROTAC at its optimal concentration (determined from Protocol 1) in cell culture medium.
-
Treatment: Treat the cells with the PROTAC.
-
Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis and Analysis: At each time point, lyse the cells and perform Western blot analysis as described in Protocol 1.
-
Data Analysis: Plot the percentage of target protein remaining as a function of time to determine the optimal incubation period.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Caption: Experimental workflow for optimizing PROTAC concentration and incubation time.
Caption: A decision tree for troubleshooting lack of target degradation by a PROTAC.
References
Validation & Comparative
A Researcher's Guide to Validating Target Engagement of Thalidomide-O-peg4-amine hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement and subsequent protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) that utilize Thalidomide-O-peg4-amine hydrochloride. This molecule incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a PEG4 linker, ready for conjugation to a ligand for a specific protein of interest (POI).[1][2][3] Validating that a PROTAC effectively engages both its intended target and the E3 ligase within a cellular context is a critical step in the development of these novel therapeutics.[4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[5][6] They function by inducing proximity between a target protein and an E3 ubiquitin ligase.[5][7] The this compound component of the PROTAC serves to recruit the CRBN E3 ligase.[1][2] The overall process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[4][7][8] The flexibility and length of the PEG4 linker are critical for the stability of this complex.[8]
-
Ubiquitination : Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein, creating a polyubiquitin (B1169507) chain.[4][8]
-
Proteasomal Degradation : This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein disposal machinery, which then recognizes, unfolds, and degrades the target protein.[4][5][8]
-
Catalytic Cycle : The PROTAC is released after ubiquitination and can go on to induce the degradation of multiple target protein molecules.[8]
Comparison of Target Engagement & Degradation Validation Methods
A multi-faceted approach is essential for robustly validating PROTAC efficacy. While biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm binary binding affinities in vitro, cell-based assays are crucial for determining a PROTAC's performance in a physiological environment.[9][10] Below is a comparison of key cellular validation methods.
| Method | Principle | Key Parameters | Throughput | Cellular Context | Advantages | Limitations |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged target protein in live cells.[11][12] | IC50 : Target engagement potency.[13] Residence Time : Duration of target occupancy.[12] | High | Live cells; typically overexpressed target.[11][14] | Quantitative measurement of intracellular target binding and permeability.[15][16] | Requires genetic modification (tagging). Overexpression may not reflect native stoichiometry.[14] |
| HiBiT® Assay | A small (11-amino acid) HiBiT tag is knocked into the endogenous target protein. Complementation with LgBiT protein generates a luminescent signal proportional to protein abundance.[17][18] | DC50 : 50% degradation concentration. Dmax : Maximum degradation. Kinetics : Rate of degradation.[5] | High | Live cells; endogenous protein levels.[17][19] | Monitors endogenous protein levels kinetically in real-time; high sensitivity.[18][19][20] | Requires CRISPR/Cas9 editing to generate cell lines.[19] |
| Western Blot | Antibody-based detection and quantification of specific proteins in cell lysates separated by size.[5][6] | DC50 : 50% degradation concentration. Dmax : Maximum degradation.[5] | Low to Medium | Cell lysate; endogenous protein levels. | Gold standard for confirming protein loss; provides molecular weight specificity.[4] | Lower throughput; semi-quantitative unless rigorously optimized; requires high-quality antibodies.[6][10] |
| Quantitative Proteomics (e.g., TMT-MS) | Tandem Mass Tag (TMT) labeling and mass spectrometry for unbiased, proteome-wide quantification of protein abundance changes.[4][21] | On- and Off-Target Degradation : Identifies all proteins affected by the PROTAC. | Low | Cell lysate; endogenous protein levels. | Comprehensive, unbiased view of PROTAC selectivity and potential off-targets.[4][22] | Requires specialized equipment and complex data analysis; lower throughput.[4] |
Experimental Protocols & Workflows
A logical workflow for validating a new this compound PROTAC involves confirming target engagement and then quantifying the downstream degradation.
NanoBRET™ Target Engagement Protocol
This protocol is adapted for assessing the engagement of a PROTAC with CRBN. A similar setup would be used for the protein of interest (POI).[13][23]
-
Cell Preparation : Transiently transfect HEK293 cells with a plasmid expressing CRBN fused to NanoLuc® luciferase (CRBN-NLuc). Plate the cells in 96-well plates and incubate for 24 hours.[13]
-
Tracer and Compound Addition : Prepare a solution containing a cell-permeable fluorescent tracer that binds to CRBN. Add this tracer to the cells.
-
PROTAC Treatment : Immediately add the this compound PROTAC at various concentrations (e.g., 8-point dilution series). Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate at 37°C, 5% CO2 for a set period (e.g., 2 hours).
-
Signal Detection : Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). The PROTAC competing with the tracer for binding to CRBN-NLuc will cause a dose-dependent decrease in the BRET signal.[11] Plot the BRET ratio against the PROTAC concentration to determine the target engagement IC50 value.[13]
Western Blot Protocol for Protein Degradation
This protocol quantifies the reduction of a target protein following PROTAC treatment.[5][7]
-
Cell Seeding and Treatment : Seed a human cell line known to express the target protein (e.g., HeLa, THP-1) in 6-well plates.[7] After allowing cells to adhere, treat them with a dose-response of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Sample Preparation : Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis.[5] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[5]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5] Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis : Apply an ECL substrate and capture the chemiluminescent signal with an imaging system.[5][7] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax values.[5]
Quantitative Proteomics Workflow (TMT-based)
This workflow provides a global view of protein changes induced by the PROTAC.[4][21]
-
Cell Culture and Treatment : Culture cells to approximately 80% confluency and treat with the PROTAC at a specific concentration and time point, alongside a vehicle control.[21]
-
Lysis and Protein Digestion : Harvest and lyse the cells. Quantify the protein concentration (e.g., BCA assay).[21] Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling : Label the peptides from each condition (e.g., PROTAC-treated, control) with a specific isobaric Tandem Mass Tag (TMT) reagent.[4][21] Pool the labeled samples.
-
LC-MS/MS Analysis : Separate the pooled peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS/MS). The instrument isolates and fragments peptide ions, releasing the TMT reporter ions for quantification.[21]
-
Data Processing and Analysis : Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.[21] Identify peptides and proteins by searching against a protein database. Quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated (potential targets) or upregulated upon PROTAC treatment.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 23. biorxiv.org [biorxiv.org]
A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation: A Guide for Researchers
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Thalidomide-O-peg4-amine hydrochloride, a derivative of the well-known Cereblon (CRBN) ligand, alongside other prominent E3 ligase ligands. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the development of novel protein degraders.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These molecules are composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The E3 ligase ligand is pivotal, as it determines which of the over 600 E3 ligases in the human genome is hijacked to tag the target protein with ubiquitin, thereby marking it for proteasomal degradation.[2] While a vast number of E3 ligases exist, a select few have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3] This guide focuses on a comparative overview of ligands for four of the most commonly exploited E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is a multifactorial equation, with the choice of E3 ligase ligand playing a significant role. Key performance indicators include the ligand's binding affinity to the E3 ligase, and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. It is crucial to note that the performance of a PROTAC is highly dependent on the specific target protein, the linker length and composition, and the cellular context. Therefore, the data presented below should be considered as a guide rather than an absolute measure of a ligand's superiority.
Table 1: Comparative Performance Data of Representative E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) to E3 Ligase | Representative PROTAC Target | DC50 | Dmax | Reference/Notes |
| CRBN | This compound | Data not readily available for the isolated ligand-linker conjugate. Performance is assessed in the context of a specific PROTAC. | Not specified | Not specified | Not specified | This is a functionalized ligand-linker ready for conjugation. |
| Pomalidomide | ~150 nM (IC50 for Cereblon binding)[4] | BET Proteins | ~90% | Less potent than lenalidomide-based PROTAC in some studies.[5] | A commonly used benchmark CRBN ligand.[5] | |
| Lenalidomide | Data varies depending on the assay. | BET Proteins | >90% | More potent than pomalidomide-based PROTAC in some studies.[5] | Widely used in clinical and preclinical PROTACs. | |
| VHL | VH-032 | 185 nM (Kd)[6][7] | Not specified | Not specified | Not specified | A potent and selective VHL ligand.[6][7] |
| VH-101 | 44 nM (Kd)[8] | Not specified | Not specified | Not specified | An optimized VHL ligand with improved binding affinity.[8] | |
| MDM2 | Nutlin-3a | 88 nM (IC50)[9] | BRD4 | 32 nM[10] | 98%[10] | The active enantiomer of Nutlin-3.[9] |
| IAP | Bestatin methyl ester | Data varies depending on the specific IAP protein and assay conditions. | Not specified | Not specified | Not specified | A known ligand for cIAP1.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Accurate and reproducible experimental data are fundamental for the comparative analysis of E3 ligase ligands and the PROTACs they are incorporated into. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.[12]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a PROTAC binds to its intended target within the complex environment of a living cell.[14][15]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
PBS and lysis buffer.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Western blot or ELISA reagents for protein detection.
Procedure:
-
Compound Treatment: Treat cells with the PROTAC or vehicle control for a specific duration.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blot or ELISA. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[15]
In-Cell ELISA for Protein Degradation
This high-throughput method allows for the quantification of protein levels directly in fixed cells.[16][17]
Materials:
-
96-well microplate.
-
Adherent cell line.
-
PROTAC of interest.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer.
-
Primary antibodies (target protein and normalization control).
-
HRP-conjugated secondary antibodies.
-
Substrate for HRP.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for the Western blot.
-
Fixation and Permeabilization: Fix the cells with fixing solution and then permeabilize them.
-
Immunostaining:
-
Block the wells and then incubate with the primary antibody against the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Repeat the process for a normalization control protein.
-
-
Detection: Add the HRP substrate and measure the absorbance using a plate reader.
-
Analysis: Normalize the signal of the target protein to the normalization control and calculate the percentage of degradation.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for understanding a PROTAC's mechanism of action.[18][19] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are commonly used.
TR-FRET Assay (General Protocol):
-
Reagents: Obtain or generate recombinant target protein and E3 ligase, each with a specific tag (e.g., His-tag, GST-tag). Use fluorescently labeled antibodies or reagents that bind to these tags (e.g., Tb-cryptate anti-His and d2-anti-GST).
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Detection: Add the fluorescently labeled detection reagents. If a ternary complex is formed, the donor and acceptor fluorophores will be in close proximity, resulting in a FRET signal.
-
Analysis: Measure the TR-FRET signal. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[19]
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC. While this compound and other thalidomide-based ligands for CRBN are widely used and offer favorable physicochemical properties, ligands for other E3 ligases like VHL, MDM2, and IAPs provide valuable alternatives and may be advantageous for specific targets or in certain cellular contexts.[3] A thorough evaluation using a combination of biochemical and cell-based assays is essential to identify the optimal E3 ligase ligand and PROTAC for a given therapeutic application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the exciting and complex field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-cell ELISA protocol | Abcam [abcam.com]
- 17. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Ternary Complex Formation [promega.com]
- 19. benchchem.com [benchchem.com]
Validating Thalidomide-O-peg4-amine Hydrochloride-Induced Degradation: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of essential control experiments for validating protein degradation induced by PROTACs utilizing Thalidomide-O-peg4-amine hydrochloride as an E3 ligase binder. This document outlines key experimental methodologies and presents data in a clear, comparative format to support robust and reliable results.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. This compound is a functionalized ligand that engages the Cereblon (CRBN) E3 ligase, facilitating the degradation of a target protein.[1][2][]
The validation of on-target degradation and the elucidation of the specific mechanism of action are critical steps in the development of any PROTAC. This requires a series of well-designed control experiments to rule out off-target effects and non-specific protein degradation.
Comparative Guide to Control Experiments
To ensure the observed protein degradation is a direct result of the intended PROTAC mechanism, a panel of control experiments is indispensable. The following table summarizes key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Description | Expected Outcome for a Validated PROTAC | Alternative Approaches |
| Vehicle Control | To establish a baseline for target protein levels. | Cells are treated with the vehicle (e.g., DMSO) used to dissolve the PROTAC. | No significant change in the target protein level compared to untreated cells. | Untreated cells. |
| Inactive Diastereomer Control | To demonstrate that degradation is dependent on specific stereochemistry required for E3 ligase binding.[] | A stereoisomer of the PROTAC that is unable to bind to the E3 ligase (CRBN) is used.[] | The inactive diastereomer should not induce degradation of the target protein.[] | A PROTAC with a mutated or blocked E3 ligase binding motif.[4] |
| Proteasome Inhibitor Co-treatment | To confirm that protein degradation is mediated by the proteasome.[5] | Cells are pre-treated with a proteasome inhibitor (e.g., MG132, Carfilzomib) before adding the PROTAC.[5] | The degradation of the target protein by the PROTAC should be rescued or significantly reduced.[5] | siRNA-mediated knockdown of proteasome subunits. |
| Competitive E3 Ligase Ligand | To verify the specific involvement of the recruited E3 ligase (CRBN). | Cells are co-treated with the PROTAC and an excess of a free E3 ligase ligand (e.g., thalidomide, pomalidomide). | The free ligand will compete for binding to CRBN, thereby inhibiting PROTAC-induced degradation of the target protein. | siRNA or CRISPR-mediated knockdown/knockout of the E3 ligase. |
| Target Protein Ligand Only | To ensure that target protein degradation is not simply due to target engagement. | Cells are treated with the warhead (the part of the PROTAC that binds the target protein) alone. | The warhead alone should not cause degradation of the target protein. | A PROTAC with a non-binding warhead. |
| Time-Course and Dose-Response | To characterize the kinetics and potency of the PROTAC. | Cells are treated with varying concentrations of the PROTAC for different durations. | Degradation should be time- and concentration-dependent, typically exhibiting a "hook effect" at very high concentrations.[6] | - |
Key Experimental Protocols
Western Blotting for Protein Degradation Quantification
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with the this compound-based PROTAC at various concentrations and for different time points. Include vehicle and other necessary controls.[2][7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7][8]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[2]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the Target Protein-PROTAC-CRBN ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and potentially an inactive control. To stabilize the ternary complex, it is often beneficial to pre-treat cells with a proteasome inhibitor like MG132.[1] Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (CRBN) or the target protein, coupled to protein A/G beads.[1]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[1]
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and CRBN to confirm their co-precipitation.[1]
Visualizing the Mechanism and Workflow
To further clarify the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for its validation.
Caption: Mechanism of Thalidomide-based PROTAC-induced protein degradation.
Caption: Experimental workflow for validating PROTAC-induced degradation.
References
Quantitative proteomics to validate the specificity of Thalidomide-O-peg4-amine hydrochloride PROTACs.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many PROTACs is the E3 ligase ligand, with derivatives of thalidomide (B1683933) being widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the performance of PROTACs constructed with a thalidomide-based moiety, exemplified by structures utilizing a Thalidomide-O-peg4-amine hydrochloride linker-ligand, against alternative PROTAC designs. The focus is on the application of quantitative proteomics to rigorously assess their specificity and validate their mechanism of action.
The PROTAC Mechanism: A Tale of Two Ligases
Thalidomide-based PROTACs function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ligase. This is achieved through the bifunctional nature of the PROTAC, which simultaneously binds to both proteins, forming a ternary complex.[1][2] Once this complex is formed, the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
An alternative and widely used approach involves PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[1][3] The choice of E3 ligase can significantly influence a PROTAC's degradation potency, selectivity, and cellular activity.[] This guide will use the well-characterized BRD4-targeting PROTACs, dBET1 (CRBN-based) and MZ1 (VHL-based), as exemplars for a comparative analysis.[1][3]
Quantitative Proteomics Data Presentation
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, making it the gold standard for assessing both on-target efficacy and off-target effects.[5]
On-Target Degradation: BRD4
The following table summarizes representative data for the degradation of the primary target, BRD4, and its family members, BRD2 and BRD3, by a CRBN-based PROTAC (dBET1) and a VHL-based PROTAC (MZ1).
| Target Protein | PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | dBET1 | Cereblon (CRBN) | ~100 | >90 | 22Rv1 | [6] |
| BRD4 | MZ1 | VHL | 8-23 | >90 | H661, H838 | [7] |
| BRD2 | dBET1 | Cereblon (CRBN) | Significantly degraded | >90 | MV4;11 | [6] |
| BRD2 | MZ1 | VHL | Less preferential degradation | >90 | HeLa | [5][8] |
| BRD3 | dBET1 | Cereblon (CRBN) | Significantly degraded | >90 | MV4;11 | [6] |
| BRD3 | MZ1 | VHL | Less preferential degradation | >90 | HeLa | [5][8] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Off-Target Specificity
A critical aspect of PROTAC validation is the identification of unintended protein degradation. Thalidomide-based PROTACs are known to have inherent off-target activity, primarily leading to the degradation of zinc finger transcription factors such as IKZF1 and IKZF3.
| Off-Target Protein | PROTAC | E3 Ligase Recruited | Observed Effect | Reference |
| IKZF1 (Ikaros) | Thalidomide-based | Cereblon (CRBN) | Significant Degradation | |
| IKZF3 (Aiolos) | Thalidomide-based | Cereblon (CRBN) | Significant Degradation | |
| Various Zinc Finger Proteins | Pomalidomide-based | Cereblon (CRBN) | Degradation observed in proteomics studies | [2][9] |
| BET family proteins | MZ1 | VHL | Markedly selective degradation of BET proteins | [5][8] |
Signaling Pathway Analysis: BRD4 Degradation
The degradation of BRD4, a key epigenetic reader, has downstream consequences on cellular signaling pathways. Notably, BRD4 degradation has been shown to impact the JAK/STAT pathway, which is involved in immune responses and cell proliferation.
Caption: A typical workflow for TMT-based quantitative proteomics.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the this compound based PROTAC and alternative PROTACs at various concentrations and for different time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest proteins into peptides using trypsin overnight at 37°C.
3. Peptide Labeling with TMT:
-
Label the peptide samples from each treatment condition with a different TMT isobaric tag according to the manufacturer's protocol.
4. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the fractionated peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
6. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins through database searching.
-
Quantify the relative abundance of proteins across the different treatment groups based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated.
Western Blot for Target Validation
Western blotting is a targeted approach to validate the degradation of the POI and key off-target proteins identified by proteomics.
1. Sample Preparation:
-
Treat cells with the PROTACs as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
2. Gel Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and off-target proteins (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Logical Relationships in PROTAC Specificity Validation
The validation of PROTAC specificity is a logical process that moves from broad, unbiased screening to targeted confirmation.
dot
Caption: Logical workflow for determining PROTAC specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Thalidomide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of three essential parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] Thalidomide and its analogues are frequently used as E3 ligase ligands that engage Cereblon (CRBN), a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2]
The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the necessary precursor to protein ubiquitination and subsequent degradation.[3] Polyethylene glycol (PEG) chains are commonly used as linkers due to their hydrophilicity, which can improve solubility, and their flexibility, which can facilitate optimal ternary complex formation.[3][4] This guide provides a comparative analysis of how different PEG linker lengths impact the efficacy of thalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation efficiency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][5] The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC, meaning there is no universally optimal length.[6] The following table summarizes findings from various studies on thalidomide-based PROTACs, illustrating the structure-activity relationship of PEG linker length.
Note: Direct comparison across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions. However, the collective data reveals general trends in linker optimization.[5]
| PROTAC / Linker Series | Linker Length (PEG Units/Atoms) | Target Protein | Cell Line(s) | DC50 | Dmax (%) | Key Observations & Reference |
| BRD4 Degrader Series | 0 PEG Units | BRD4 | H661 | < 0.5 µM | > 90% | A short, direct linkage can be highly effective.[5] |
| 1 PEG Unit | BRD4 | H661 | > 5 µM | ~50% | A single PEG unit significantly reduced degradation potency in this case.[5] | |
| 2 PEG Units | BRD4 | H661 | > 5 µM | ~60% | Intermediate lengths may hinder optimal ternary complex formation.[5] | |
| ~3 PEG Units (10-12 atoms) | BRD4 | Various | Potent Degradation | N/A | Linker lengths consistent with PEG3 were found to be in an optimal range for this target.[3] | |
| MDM2 Degrader 1B | 3 PEG Units (POE-3) | MDM2 | A549, Huh7, HepG2 | 0.23 - 0.39 µM (IC50) | ~75% degradation | The PEG3 linker demonstrated the highest degradation activity for the MDM2 target.[7] |
| General Observation | 5-15 Atoms | Various | N/A | N/A | N/A | This range is most common in PROTACs, though optimization is required.[6] |
| Estrogen Receptor Degrader | 16 Atoms | Estrogen Receptor | N/A | Optimal Potency | N/A | A 16-atom chain was identified as optimal for this specific target.[8] |
| FBXO22 Degrader Series | PEG Linkers | FBXO22 | Jurkat | Inactive | N/A | In contrast, PEG linkers were inactive, while C5-C8 alkyl linkers showed activity, highlighting target-specificity.[1] |
A common phenomenon observed is the "hook effect," where PROTAC efficacy decreases at higher concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[5][8]
Visualizations
To better understand the mechanism and experimental evaluation of PROTACs, the following diagrams illustrate key concepts and workflows.
References
Isothermal Titration Calorimetry for Determining Thalidomide-O-peg4-amine Hydrochloride Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Thalidomide-O-peg4-amine hydrochloride to its primary target, Cereblon (CRBN). While specific Isothermal Titration Calorimetry (ITC) data for this PROTAC linker is not widely published, this document outlines the expected binding characteristics based on data from thalidomide (B1683933) and its derivatives. It also includes detailed experimental protocols and relevant biological pathways to support researchers in their drug development efforts.
Comparison of Binding Affinities
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.[1]
This compound is a derivative of thalidomide that incorporates a polyethylene (B3416737) glycol (PEG) linker, making it a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[2] The thalidomide moiety of this compound serves as the CRBN-binding ligand.
The binding affinity of various thalidomide analogs to CRBN has been characterized using ITC. The dissociation constant (Kd) is a common metric for binding affinity, with a lower Kd indicating a stronger binding interaction.
| Compound | Assay Type | Binding Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Source |
| Thalidomide | - | ~250 nM | Not Consistently Reported | Not Consistently Reported | [4][5] |
| Lenalidomide | ITC (for CRBN:DDB1) | 0.6 µM | +2.5 | -7.4 | [4][6] |
| Lenalidomide | ITC (for CRBN-TBD) | 19 µM | -21.8 kJ/mol | Not Reported | [6] |
| Pomalidomide | ITC | 12.5 µM | Not Consistently Reported | Not Consistently Reported | [4] |
| Pomalidomide | - | ~157 nM | Not Consistently Reported | Not Consistently Reported | [5] |
Note: Binding affinity values can vary depending on experimental conditions and the specific protein constructs used.[4][6]
The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring, as in this compound, is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends away from the primary binding pocket.[1] Therefore, the binding affinity of this compound to CRBN is expected to be comparable to that of thalidomide.
Experimental Protocol: Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction.[7][8][9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[9]
Here is a representative protocol for determining the binding affinity of a small molecule ligand, such as this compound, to the CRBN protein.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN), preferably in complex with DDB1, should be expressed and purified to high homogeneity. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand: this compound is dissolved in the same ITC buffer as the protein. The concentration of the ligand solution should be accurately determined.
-
Degassing: Both protein and ligand solutions must be thoroughly degassed immediately prior to the ITC experiment to avoid the formation of air bubbles in the calorimeter cell.
2. ITC Experiment:
-
The ITC instrument consists of a sample cell and a reference cell.[8] The reference cell is filled with the ITC buffer.
-
A solution of purified CRBN is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
The experiment involves a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.[8]
-
The heat released or absorbed upon each injection is measured by the instrument.[8]
3. Data Analysis:
-
The raw ITC data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Cereblon Signaling Pathway and PROTAC Action
Cereblon is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which plays a crucial role in protein ubiquitination and subsequent proteasomal degradation.[10][11] Thalidomide and its derivatives bind to a specific pocket in CRBN, altering its substrate specificity.[10][12] This leads to the recruitment of "neosubstrates," proteins not normally targeted by this E3 ligase, for degradation.[13]
PROTACs, which include a CRBN-binding moiety like Thalidomide-O-peg4-amine, leverage this mechanism. The PROTAC simultaneously binds to both CRBN and a target protein of interest, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: PROTAC-Mediated Protein Degradation via Cereblon.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. youtube.com [youtube.com]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Thalidomide-O-peg4-amine hydrochloride: A Comparative Guide Using Knockout/Knockdown Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Thalidomide-O-peg4-amine hydrochloride, a functionalized cereblon (CRBN) E3 ligase ligand. By leveraging knockout (KO) and knockdown (KD) cell line models, researchers can definitively establish the CRBN-dependency of this compound and compare its performance against established thalidomide (B1683933) analogs, lenalidomide (B1683929) and pomalidomide (B1683931).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is designed to function as a "molecular glue," recruiting the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), to novel protein targets, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the cornerstone of its therapeutic potential. The primary downstream targets of thalidomide and its analogs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors is a key indicator of on-target activity.
To validate this mechanism, it is essential to demonstrate that the effects of this compound are entirely dependent on the presence of CRBN. CRBN knockout or knockdown cell lines are the gold standard for this purpose. In the absence of CRBN, the compound should fail to induce the degradation of its target proteins and consequently lose its cytotoxic effects.
Diagram of the Signaling Pathway
Caption: Mechanism of CRBN-mediated protein degradation induced by this compound.
Comparative Performance Data
The following tables summarize the expected and reported performance of this compound and its alternatives in wild-type (WT) versus CRBN knockout (KO) cell lines.
Table 1: Comparative Cytotoxicity (IC50)
| Compound | Cell Line | CRBN Status | IC50 (µM) | Reference |
| Thalidomide-O-peg4-amine HCl | Multiple Myeloma (e.g., MM1.S) | WT | Not Reported | - |
| Multiple Myeloma (e.g., MM1.S) | KO | Expected to be >100 | - | |
| Lenalidomide | RPMI8226 | WT | ~5-10 | [4] |
| U266 | WT | ~10-20 | [4] | |
| MM1.S | WT | ~0.15-7 | [5] | |
| MM1.S | KO | >100 | [2] | |
| Pomalidomide | RPMI8226 | WT | 8 | [6] |
| OPM2 | WT | 10 | [6] | |
| MM1.S | WT | ~0.01-1 | [7] | |
| MM1.S | KO | >100 | [2] |
Table 2: Comparative Neosubstrate Degradation (DC50 of IKZF1)
| Compound | Cell Line | CRBN Status | DC50 (µM) | Reference |
| Thalidomide-O-peg4-amine HCl | Multiple Myeloma (e.g., MM1.S) | WT | Not Reported | - |
| Multiple Myeloma (e.g., MM1.S) | KO | No Degradation Expected | - | |
| Lenalidomide | MM1.S | WT | ~1-5 | [1][2] |
| MM1.S | KO | No Degradation | [1][2] | |
| Pomalidomide | MM1.S | WT | ~0.1-1 | [7] |
| MM1.S | KO | No Degradation | [7] |
Experimental Workflow for Validation
A robust validation workflow involves generating a CRBN knockout cell line, followed by a series of assays to confirm the loss of CRBN-dependent activity of the test compound.
Caption: Experimental workflow for validating the CRBN-dependent mechanism of action.
Detailed Experimental Protocols
Generation of CRBN Knockout Cell Lines via CRISPR-Cas9
Materials:
-
Parental cell line (e.g., MM1.S, HEK293T)
-
Lentiviral vectors expressing Cas9 and CRBN-specific sgRNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin (B1679871) for selection
-
Single-cell cloning plates
Protocol:
-
Design and clone two to three sgRNAs targeting an early exon of the CRBN gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the lentiviral supernatant and transduce the parental cell line.
-
Select for transduced cells using puromycin.
-
Perform single-cell cloning by limiting dilution to isolate clonal populations.
-
Expand the clones and validate CRBN knockout at the genomic level by Sanger sequencing of the targeted locus.
-
Confirm the absence of CRBN protein expression by Western Blot.
Western Blot for CRBN and IKZF1/IKZF3
Materials:
-
Wild-type and CRBN KO cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CRBN, anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Seed wild-type and CRBN KO cells and treat with a dose range of this compound, lenalidomide, or pomalidomide for 18-24 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation (DC50).
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Wild-type and CRBN KO cells
-
Opaque-walled 96-well plates
-
This compound, lenalidomide, pomalidomide
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Protocol:
-
Seed wild-type and CRBN KO cells in opaque-walled 96-well plates at an optimized density.[8][9][10][11][12]
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of the test compounds for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.[8][10][12]
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[8][12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8][10][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10][12]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Logical Framework for Validation
The use of knockout cell lines provides a clear logical framework for validating the on-target mechanism of CRBN-binding compounds.
Caption: Logical framework for validating CRBN-dependency using knockout cell lines.
By following these comparative guides and experimental protocols, researchers can rigorously validate the mechanism of this compound and objectively assess its performance relative to established CRBN-modulating agents. This systematic approach is crucial for advancing novel targeted protein degraders in drug development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Side-by-side comparison of Thalidomide-O-peg4-amine hydrochloride from different suppliers.
For researchers and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a side-by-side comparison of Thalidomide-O-peg4-amine hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), from various prominent suppliers. This analysis is based on publicly available data to assist in making informed purchasing decisions.
Data Presentation
The following table summarizes the quantitative data for this compound and its closely related analogues as provided by different suppliers. It is important to note that specifications can vary between batches, and users should always refer to the Certificate of Analysis (CoA) for the specific lot they purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Analytical Method(s) |
| MOLNOVA | Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride[1] | 2245697-85-0[1] | C25H35ClN4O10[1] | 587.0[1] | 98%[1] | HPLC, NMR[1] |
| R&D Systems (Tocris) | Thalidomide (B1683933) 4'-oxyacetamide-PEG4-amine[2][3] | 2245697-85-0[2][3] | C25H34N4O10.HCl[2] | 587.02[2] | ≥95%[2][3] | HPLC[3] |
| BroadPharm | Thalidomide-O-PEG4-Amine[4] | 2401832-00-4[4] | C23H31N3O9[4] | 493.5[4] | 98%[4] | NMR[4] |
| MedChemExpress | Thalidomide-PEG4-NH2 hydrochloride[5] | 2387510-82-7 | C21H28ClN3O8 | 485.92 | Not Specified | Not Specified |
| Tenova Pharma | Thalidomide-O-PEG4-C2-amine HCl[6] | 2820929-03-9[6] | C23H32ClN3O9[6] | 529.97[6] | >= 95%[6] | HPLC[6] |
| Biopharma PEG | Thalidomide-O-PEG4-NH2[7] | 2401832-00-4[7] | C23H31N3O9[7] | 493.51[7] | ≥95%[7] | Not Specified |
Experimental Protocols
To ensure consistent and reproducible results when evaluating this compound from different sources, the following detailed experimental protocols for key analytical and biological assays are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution onto the column.
-
Run the gradient method to separate the main compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data and compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound.
-
Identity and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides confirmation of the molecular weight and an additional assessment of purity.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Procedure:
-
Inject the sample solution into the LC-MS system.
-
Analyze the mass spectrum of the major peak to confirm the presence of the expected molecular ion.
-
Examine the chromatogram for any impurity peaks and analyze their mass spectra to identify potential contaminants.
-
Biological Activity Assessment: Cereblon (CRBN) Binding Assay
This competitive binding assay evaluates the ability of the compound to bind to its biological target, the E3 ligase Cereblon.
-
Principle: This assay measures the displacement of a fluorescently labeled thalidomide tracer from recombinant CRBN protein by the test compound.
-
Materials:
-
Recombinant human CRBN protein.
-
Fluorescently labeled thalidomide (e.g., with BODIPY or a similar fluorophore).
-
Assay buffer.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization or HTRF.
-
-
Procedure:
-
Serially dilute the this compound from different suppliers to a range of concentrations.
-
In a microplate, add the recombinant CRBN protein and the fluorescently labeled thalidomide tracer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or HTRF signal.
-
A decrease in the signal indicates displacement of the fluorescent tracer and binding of the test compound to CRBN. The IC₅₀ value can be calculated by plotting the signal against the compound concentration.
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the use and analysis of this compound.
Caption: Mechanism of action for a PROTAC utilizing a Thalidomide-based E3 ligase ligand.
Caption: Recommended experimental workflow for the comparative evaluation of reagents.
References
- 1. molnova.com [molnova.com]
- 2. Thalidomide 4'-oxyacetamide-PEG4-amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 3. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. Thalidomide-O-PEG4-Amine, 2401832-00-4 | BroadPharm [broadpharm.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Thalidomide-O-PEG4-NH2 | CAS:2401832-00-4 | Biopharma PEG [biochempeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
